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Core Science & Biosynthesis

Foundational

N-benzyl-3-nitro-N-phenylbenzamide: Structural Dynamics, Synthesis, and Bioreductive Applications

Executive Summary & Structural Rationale N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8) is a highly functionalized tertiary amide characterized by a central benzamide core substituted with a benzyl group, a pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8) is a highly functionalized tertiary amide characterized by a central benzamide core substituted with a benzyl group, a phenyl group, and a meta-nitro moiety[1]. In the realm of drug discovery and synthetic organic chemistry, compounds of this class serve as critical building blocks and pharmacophores[2]. The tertiary amide bond provides exceptional proteolytic stability, while the nitroaromatic ring acts as a bioreductive trigger, making it an ideal candidate for prodrug design targeting hypoxic tumor microenvironments or specific bacterial strains[3].

This technical guide provides a comprehensive analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores the mechanistic pathways governing its biological reduction.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical properties of N-benzyl-3-nitro-N-phenylbenzamide is crucial for predicting its pharmacokinetic behavior and optimizing downstream assays. The presence of three aromatic rings imparts significant lipophilicity, while the nitro and amide groups provide localized polarity.

Quantitative Data Summary
PropertyValueMechanistic Implication
CAS Number 1011575-16-8[1]Unique chemical identifier for procurement and literature tracking.
Molecular Formula C₂₀H₁₆N₂O₃[4]Defines the atomic composition and isotopic distribution.
Molecular Weight 332.35 g/mol [4]Falls well within Lipinski's Rule of 5 for oral bioavailability.
Standard Purity ≥97% - 98%[1][5]Required threshold for reproducible biological and analytical assays.
H-Bond Donors 0The tertiary amide lacks an N-H bond, enhancing membrane permeability.
H-Bond Acceptors 3 (Amide O, Nitro O₂)Facilitates target binding via dipole interactions.
Topological Polar Surface Area (TPSA) ~66.13 ŲOptimal for intestinal absorption; potentially limits blood-brain barrier (BBB) penetration.

Synthetic Methodology: Schotten-Baumann Acylation

The construction of the tertiary amide core is most efficiently achieved via a modified Schotten-Baumann reaction. This protocol relies on the nucleophilic acyl substitution of 3-nitrobenzoyl chloride by the secondary amine, N-benzylaniline.

Step-by-Step Protocol & Causality
  • Preparation & Solvation :

    • Action: Dissolve 1.0 equivalent of N-benzylaniline and 1.5 equivalents of Triethylamine (Et₃N) in anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that readily solubilizes both aromatic reactants without competing for the acyl chloride.

  • Thermal Regulation :

    • Action: Purge the reaction flask with N₂ and cool to 0°C using an ice bath.

    • Causality: The subsequent acylation is highly exothermic. Starting at 0°C prevents thermal degradation of the acyl chloride and suppresses the formation of unwanted ketene byproducts.

  • Activation & Coupling :

    • Action: Add 1.1 equivalents of 3-nitrobenzoyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring the secondary amine attacks the carbonyl carbon selectively. Et₃N acts as an acid scavenger; without it, the generated HCl would protonate N-benzylaniline, rendering it non-nucleophilic and prematurely halting the reaction.

  • Reaction Maturation :

    • Action: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4–6 hours.

  • Self-Validation (TLC Monitoring) :

    • Action: Spot the reaction mixture against starting materials on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Validation: The complete disappearance of the N-benzylaniline spot and the emergence of a new, UV-active spot with a higher retention factor ( Rf​ ) confirms the successful formation of the lipophilic tertiary amide.

  • Workup & Purification :

    • Action: Quench with 1M aqueous HCl, wash with saturated NaHCO₃, and extract with DCM. Dry the organic layer over Na₂SO₄ and purify via flash chromatography.

SyntheticWorkflow A 3-Nitrobenzoyl Chloride C DCM / Et3N (0°C to RT) A->C B N-Benzylaniline B->C D N-benzyl-3-nitro- N-phenylbenzamide C->D Nucleophilic Acyl Substitution

Synthetic workflow for N-benzyl-3-nitro-N-phenylbenzamide via Schotten-Baumann coupling.

Mechanistic Insights: Bioreductive Activation

The meta-nitro group of N-benzyl-3-nitro-N-phenylbenzamide is not merely a structural placeholder; it is a highly reactive moiety in specific biological contexts. Nitroaromatic compounds are well-documented substrates for nitroreductases —flavoenzymes found predominantly in bacteria and upregulated in certain hypoxic mammalian tumor cells[3].

The Reduction Pathway

The biological reduction of the nitro group ( −NO2​ ) to an amine ( −NH2​ ) fundamentally alters the electronic and steric properties of the molecule, often converting a benign prodrug into an active cytotoxic agent[3][6].

  • Initial Reduction : The nitroreductase enzyme, utilizing NAD(P)H as an electron donor, facilitates a 2-electron transfer to the nitro group, forming a transient nitroso intermediate (Ar-NO)[3].

  • Hydroxylamino Formation : A subsequent 2-electron reduction rapidly converts the nitroso species into a hydroxylamino derivative (Ar-NHOH)[3]. In many bacterial systems, this is a stable end-product that can cause DNA damage via nucleophilic addition[7].

  • Final Amine Generation : Depending on the specific reductase and the redox potential of the microenvironment, a final 2-electron reduction yields the fully reduced amino metabolite (Ar-NH₂)[3][8]. This dramatic shift from a strongly electron-withdrawing nitro group to an electron-donating amino group can trigger self-immolative linker cleavage in advanced prodrug designs[6].

BioreductivePathway N1 Prodrug Ar-NO2 N2 Nitroso Ar-NO N1->N2 2e- reduction (Nitroreductase) N3 Hydroxylamino Ar-NHOH N2->N3 2e- reduction N4 Amine Ar-NH2 N3->N4 2e- reduction (End product)

Stepwise bioreductive activation pathway of nitroaromatic pharmacophores.

Analytical Characterization Workflows

To ensure the structural integrity of synthesized or procured N-benzyl-3-nitro-N-phenylbenzamide[1], rigorous analytical characterization is mandatory.

LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol
  • Sample Preparation : Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Acetonitrile to ensure complete solvation of the lipophilic core.

  • Chromatography : Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase & Causality : Utilize a gradient elution of Water and Acetonitrile, both spiked with 0.1% Formic Acid . Causality: Formic acid acts as a crucial proton source. It lowers the pH, ensuring the analyte is readily protonated at the electrospray ionization (ESI) source, which drastically enhances the signal-to-noise ratio in positive ion mode.

  • Self-Validation : The system is validated by the detection of the [M+H]+ pseudomolecular ion at m/z 333.1 . Furthermore, the isotopic distribution pattern must align with the natural abundance of the C20​H16​N2​O3​ formula, confirming the absence of halogenated impurities.

References

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases Source: Oxford Academic (FEMS Microbiology Reviews) URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]

  • A Nitroreductase‐Activatable Lapachol Against Bacillus subtilis Unveils Antimicrobial Specificity Source: PMC (National Institutes of Health) URL:[Link]

  • Characterization of a Nitroreductase with Selective Nitroreduction Properties in the Food and Intestinal Lactic Acid Bacterium Lactobacillus plantarum WCFS1 Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of N-benzyl-3-nitro-N-phenylbenzamide in Cellular Models

Preamble: Charting Unexplored Territory In the landscape of contemporary drug discovery, the N-substituted benzamide scaffold represents a "privileged structure," a recurring molecular framework that consistently demonst...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting Unexplored Territory

In the landscape of contemporary drug discovery, the N-substituted benzamide scaffold represents a "privileged structure," a recurring molecular framework that consistently demonstrates a diverse range of biological activities.[1] From established antipsychotics to emerging anticancer and antimicrobial agents, the versatility of this core is well-documented.[2][3][4][5] This guide focuses on a specific, lesser-studied derivative: N-benzyl-3-nitro-N-phenylbenzamide . While direct, extensive research on this particular molecule is not abundant in public literature, its structural components—the N-phenylbenzamide core, a benzyl group, and a nitroaromatic system—each have well-documented roles in bioactive compounds.[6][7][8]

This document, therefore, serves as a proactive technical guide for researchers, scientists, and drug development professionals. It is designed not as a retrospective summary of established facts, but as a forward-looking roadmap for investigation. As your Senior Application Scientist, I will leverage established principles from related compounds to hypothesize potential mechanisms of action and lay out a rigorous, multi-pronged experimental strategy to elucidate the cellular and molecular activities of N-benzyl-3-nitro-N-phenylbenzamide. Our approach is grounded in scientific integrity, ensuring that each proposed step is part of a self-validating system to build a trustworthy and comprehensive understanding of this compound's potential.

Part 1: Deconstructing the Molecule - Hypothesized Mechanisms of Action

The structure of N-benzyl-3-nitro-N-phenylbenzamide suggests several plausible, and not mutually exclusive, mechanisms of action. These hypotheses are derived from the known biological activities of its constituent chemical motifs.

Hypothesis 1: DNA Intercalation and Minor Groove Binding

The planar aromatic rings of the benzamide core are characteristic of molecules that can interact with DNA. N-phenylbenzamide derivatives have been shown to bind to the minor groove of AT-rich DNA sequences, a mechanism that is particularly effective against kinetoplastid parasites which have AT-rich mitochondrial DNA.[6][9] This binding can displace essential proteins, such as High Mobility Group (HMG)-box-containing proteins, leading to the disruption of DNA function and eventual cell death.[6][9] The presence of the bulky benzyl and phenyl groups on the amide nitrogen could influence the specificity and strength of this interaction.

Hypothesis 2: Enzyme Inhibition

The N-benzyl benzamide scaffold is also a known inhibitor of various enzymes. For instance, derivatives have been developed as potent and selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), with potential applications in the treatment of Alzheimer's disease.[10] The amide group can participate in hydrogen bonding within an enzyme's active site, while the benzyl and phenyl groups can form hydrophobic interactions, potentially altering the enzyme's conformation and function.[7] Another possibility is the inhibition of enzymes involved in inflammatory pathways. Nitro-substituted benzamide derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in macrophages by targeting inducible nitric oxide synthase (iNOS).[11]

Hypothesis 3: Bioreductive Activation and Targeting of Hypoxic Cells

The 3-nitro group is a critical feature that suggests a potential role as a hypoxia-activated prodrug.[8] Solid tumors often contain regions of low oxygen (hypoxia), a condition that can be exploited for targeted therapy.[8] Nitroaromatic compounds can be selectively reduced by nitroreductase enzymes that are upregulated in hypoxic cells. This reduction can generate cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can induce DNA damage or other forms of cellular stress, leading to selective killing of cancer cells in a low-oxygen environment.[8]

Part 2: A Framework for Mechanistic Elucidation - Experimental Protocols

To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is proposed. This workflow is designed to move from broad phenotypic screening to specific target engagement and pathway analysis.

Tier 1: Phenotypic Screening and Cytotoxicity Profiling

The initial step is to determine the biological context in which N-benzyl-3-nitro-N-phenylbenzamide is active. This involves assessing its cytotoxicity across a panel of cell lines.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Plating: Seed a panel of human cell lines (e.g., a cancer cell line panel such as the NCI-60, a normal fibroblast line for selectivity, and a macrophage line for inflammatory studies) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-benzyl-3-nitro-N-phenylbenzamide (e.g., from 0.01 µM to 100 µM) and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

  • Signal Measurement: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Causality and Interpretation: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and will identify sensitive cell lines. A significant difference in IC50 values between cancerous and normal cell lines would suggest a therapeutic window.

Workflow for Initial Phenotypic Screening

G cluster_tier1 Tier 1: Phenotypic Screening cluster_output Outputs cell_panel Select Diverse Cell Panel (e.g., NCI-60, Normal Fibroblasts) plate_cells Plate Cells in 96-well Format cell_panel->plate_cells compound_treatment Treat with Serial Dilutions of N-benzyl-3-nitro-N-phenylbenzamide plate_cells->compound_treatment incubation Incubate for 24, 48, 72 hours compound_treatment->incubation viability_assay Perform MTT/XTT Assay incubation->viability_assay data_analysis Calculate IC50 Values viability_assay->data_analysis ic50_table Table of IC50 Values data_analysis->ic50_table selectivity_index Selectivity Index (Normal vs. Cancer Cells) data_analysis->selectivity_index

Caption: Workflow for determining the cytotoxicity profile of the compound.

Tier 2: Investigation of Hypothesized Mechanisms

Based on the results of the phenotypic screen, the following experiments can be conducted in parallel or prioritized based on the most sensitive cell lines or observed phenotypes.

Experimental Protocol: DNA Thermal Denaturation (Tm) Shift Assay

  • DNA Preparation: Prepare solutions of calf thymus DNA (for general interaction) and synthetic oligonucleotides with AT-rich and GC-rich sequences in a suitable buffer.

  • Compound Incubation: Incubate the DNA samples with varying concentrations of N-benzyl-3-nitro-N-phenylbenzamide. Include a known DNA intercalator (e.g., ethidium bromide) as a positive control.

  • Thermal Denaturation: Monitor the absorbance of the DNA at 260 nm while gradually increasing the temperature in a spectrophotometer equipped with a thermal controller.

  • Data Analysis: Determine the melting temperature (Tm), the temperature at which 50% of the DNA is denatured, for each sample. An increase in Tm (ΔTm) indicates stabilization of the DNA duplex upon compound binding.[9]

Causality and Interpretation: A significant positive ΔTm shift, particularly with AT-rich sequences, would provide strong evidence for DNA binding, supporting Hypothesis 1.[6][9]

A panel of enzyme assays should be conducted based on the activities of related benzamides.

Experimental Protocol: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified human BChE and the substrate butyrylthiocholine iodide in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of N-benzyl-3-nitro-N-phenylbenzamide.

  • Reaction Initiation: Initiate the reaction by adding the substrate. The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored product.

  • Signal Measurement: Monitor the change in absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 of the compound for BChE inhibition.

Causality and Interpretation: Potent inhibition of BChE would support Hypothesis 2 and suggest a potential neuroprotective role for the compound, similar to other N-benzyl benzamide derivatives.[10]

Experimental Protocol: Hypoxic vs. Normoxic Cytotoxicity Assay

  • Cell Culture: Culture a cancer cell line that is known to be sensitive to hypoxia-activated prodrugs (e.g., HCT-116 colon cancer cells).

  • Hypoxic Conditions: Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) and another set in a standard normoxic incubator (21% O2, 5% CO2).

  • Compound Treatment: Treat both sets of cells with a serial dilution of N-benzyl-3-nitro-N-phenylbenzamide for 48-72 hours. Include a known hypoxia-activated prodrug (e.g., tirapazamine) as a positive control.

  • Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: Calculate the IC50 values under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxic conditions (a high hypoxia cytotoxicity ratio) indicates hypoxia-selective activity.

Causality and Interpretation: A high hypoxia cytotoxicity ratio would be strong evidence for bioreductive activation of the nitro group, supporting Hypothesis 3.[8]

Hypothesized Signaling Pathway for Bioreductive Activation

G cluster_pathway Hypoxia-Induced Mechanism Hypoxia Hypoxic Condition (<2% O2) NTR Upregulation of Nitroreductases (NTR) Hypoxia->NTR Reduction NTR-mediated Reduction of Nitro Group NTR->Reduction Enzymatic Catalysis Compound N-benzyl-3-nitro- N-phenylbenzamide (Prodrug) Compound->Reduction Metabolites Reactive Cytotoxic Metabolites (e.g., hydroxylamino, amino) Reduction->Metabolites Damage DNA Damage & Cellular Stress Metabolites->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Proposed pathway for hypoxia-selective activation of the compound.

Part 3: Data Presentation and Validation

To ensure the integrity and clarity of the findings, data should be presented in a structured and transparent manner.

Quantitative Data Summary

All IC50 values from the cytotoxicity and enzyme inhibition assays should be summarized in tables for easy comparison.

Cell LineTreatment Duration (h)IC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxia Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50)
HCT-11648ValueValueValue
MCF-748ValueValueValue
A54948ValueValueValue
Normal Fibroblasts48ValueValueValue

Table 1: Example data table for summarizing cytotoxicity results.

EnzymeSubstrateIC50 (µM)Positive Control (IC50 µM)
ButyrylcholinesteraseButyrylthiocholineValueRivastigmine (Value)
Inducible Nitric Oxide SynthaseL-ArginineValueL-NAME (Value)

Table 2: Example data table for summarizing enzyme inhibition results.

Self-Validating Protocols

Each experimental protocol is designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Controls: To ensure the assay is performing as expected (e.g., known inhibitors or activators).

  • Negative Controls: To establish a baseline (e.g., untreated cells).

  • Selectivity Assessment: Testing on both cancerous and non-cancerous cell lines to determine a therapeutic index.

By adhering to this rigorous experimental framework, we can systematically dissect the mechanism of action of N-benzyl-3-nitro-N-phenylbenzamide, transforming it from a molecule of unknown function into a well-characterized compound with a defined biological activity profile. This guide provides the foundational strategy for that endeavor, paving the way for potential future development.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. [Link]

  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. ResearchGate. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC. [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. PubMed. [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. PMC. [Link]

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers. [Link]

  • N-benzyl-3-nitrobenzamide (C14H12N2O3). PubChemLite. [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Benzamide, N-(3-nitrophenyl)-. PubChem. [Link]

  • N-Benzyl-n-methyl-3-nitrobenzamide. Appchem. [Link]

Sources

Foundational

N-Benzyl-3-nitro-N-phenylbenzamide (CAS 1011575-16-8): Structural Characterization and Analytical Validation Framework

Executive Summary In the realm of small-molecule drug discovery and synthetic organic chemistry, the accurate structural characterization of intermediate compounds is paramount. This technical whitepaper explores the phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of small-molecule drug discovery and synthetic organic chemistry, the accurate structural characterization of intermediate compounds is paramount. This technical whitepaper explores the physicochemical properties, structural identity, and analytical validation protocols for N-benzyl-3-nitro-N-phenylbenzamide (CAS 1011575-16-8). By establishing a rigorous framework for molecular weight confirmation and formula validation, this guide provides researchers with self-validating methodologies to ensure high-fidelity analytical workflows.

Molecular Identity & Physicochemical Profiling

The core identity of N-benzyl-3-nitro-N-phenylbenzamide is defined by its specific atomic composition and resulting mass. The presence of the nitro group and the tertiary amide linkage significantly influences its solubility, polarity, and ionization efficiency during mass spectrometry.

Quantitative Data Summary

The fundamental structural parameters are summarized in Table 1, providing the baseline metrics required for downstream mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [1, 2].

Table 1: Physicochemical Properties of N-benzyl-3-nitro-N-phenylbenzamide

ParameterValueCausality / Significance
CAS Registry Number 1011575-16-8Unique identifier for database indexing.
Molecular Formula C₂₀H₁₆N₂O₃Dictates isotopic distribution patterns in MS.
Molecular Weight 332.35 g/mol Target mass for low-resolution MS confirmation.
Exact Mass (Monoisotopic) 332.1161 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES O=C(N(CC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC(=O)=C3Enables in silico structural modeling.

Note: The exact mass is calculated based on the most abundant isotopes of each element (C=12.0000, H=1.0078, N=14.0031, O=15.9949).

Analytical Validation: Self-Validating Protocols

To establish trustworthiness in the synthesis or procurement of CAS 1011575-16-8, a multi-orthogonal analytical approach is required. Relying solely on UV-Vis or low-resolution mass spectrometry is insufficient due to isobaric interferences. We employ a self-validating LC-HRMS protocol.

Causality Behind Experimental Choices
  • Ionization Source: Electrospray Ionization (ESI) in positive mode is selected because the tertiary amide nitrogen acts as a strong proton acceptor, readily forming the [M+H]+ pseudo-molecular ion at m/z 333.1239.

  • Chromatographic Column: A sub-2 µm C18 column is utilized to ensure sharp peak shapes and mitigate matrix effects that could suppress ionization.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock solution 1:100 in an aqueous mixture of 50% Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition & Validation: Extract the ion chromatogram for m/z 333.1239 (± 5 ppm). Confirm the isotopic pattern matches the theoretical distribution for C₂₀H₁₆N₂O₃.

Analytical Workflow Visualization

G A Sample Prep (1 mg/mL in MeOH) B UPLC Separation (C18 Column, Gradient) A->B C HRMS ESI(+) (Protonation to [M+H]+) B->C D Data Validation (m/z 333.1239 ± 5ppm) C->D

Analytical workflow for the mass validation of CAS 1011575-16-8.

Conclusion

The precise determination of the molecular weight (332.35 g/mol ) and formula (C₂₀H₁₆N₂O₃) of N-benzyl-3-nitro-N-phenylbenzamide is foundational for its application in chemical research [1]. By adhering to the ESI-HRMS protocols outlined above, researchers can ensure robust, self-validating structural confirmation, mitigating the risks of downstream experimental failure caused by impure or misidentified reagents.

References

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification Protocol for N-Benzyl-3-nitro-N-phenylbenzamide

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifier: CAS 1011575-16-8[1] Mechanistic Rationale and Strategic Overview The synthesis of N-benzyl-3-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifier: CAS 1011575-16-8[1]

Mechanistic Rationale and Strategic Overview

The synthesis of N-benzyl-3-nitro-N-phenylbenzamide relies on a highly efficient nucleophilic acyl substitution. The core strategy involves the acylation of a secondary amine (N-benzylaniline) using an activated acyl donor (3-nitrobenzoyl chloride) in the presence of a non-nucleophilic organic base.

Because the secondary amine is sterically hindered by both a phenyl and a benzyl group, the electrophilicity of the acyl chloride must be maintained by strictly excluding moisture. The addition of a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), serves a dual purpose: it neutralizes the hydrochloric acid byproduct (driving the reaction forward) and prevents the protonation of the nucleophilic amine.

Synthetic Workflow Diagram

Workflow A Prepare Amine Solution: N-Benzylaniline + TEA in dry DCM B Thermal Control: Cool to 0 °C (Ice Bath) A->B C Electrophile Addition: Dropwise 3-Nitrobenzoyl Chloride B->C D Reaction Maturation: Stir at RT (2-4 hours) C->D E Quench & Work-up: Sat. NaHCO3 & Brine Washes D->E F Drying & Concentration: Na2SO4, Rotary Evaporation E->F G Purification: Silica Gel Chromatography F->G H Target Compound: N-Benzyl-3-nitro-N-phenylbenzamide G->H

Caption: Step-by-step synthetic workflow for the preparation of N-benzyl-3-nitro-N-phenylbenzamide.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the following stoichiometric ratios and parameters must be strictly adhered to. The reaction is scaled here for a standard 10 mmol synthesis, which is ideal for initial library generation or scale-up optimization.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-Benzylaniline183.251.001.83 g (10.0 mmol)Nucleophile
3-Nitrobenzoyl chloride185.561.152.13 g (11.5 mmol)Acylating Agent
Triethylamine (TEA)101.192.002.78 mL (20.0 mmol)Acid Scavenger / Base
Dichloromethane (DCM)84.93N/A50.0 mLSolvent (Anhydrous)

Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates in-process checks (e.g., TLC monitoring) to ensure each phase is complete before proceeding.

Phase 1: Reaction Setup and Execution
  • Preparation of the Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylaniline (1.83 g, 10.0 mmol) in anhydrous DCM (40 mL) under a positive pressure of nitrogen or argon.

  • Base Addition: Add triethylamine (2.78 mL, 20.0 mmol) to the stirring solution in one portion.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. Causality Note: Cooling is critical to suppress the exothermic nature of the acylation and minimize potential side reactions or degradation of the highly reactive acyl chloride.

  • Electrophile Addition: Dissolve 3-nitrobenzoyl chloride (2.13 g, 11.5 mmol) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 15–20 minutes.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 2 to 4 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The disappearance of the N-benzylaniline spot indicates reaction completion.

Phase 2: Aqueous Work-Up
  • Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 10 minutes to neutralize any unreacted 3-nitrobenzoyl chloride and residual acid.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the organic (bottom) layer.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of 1M HCl (to remove excess TEA and unreacted amine).

    • 20 mL of distilled water.

    • 20 mL of saturated aqueous NaCl (brine) to pre-dry the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or amorphous solid.

Phase 3: Purification and Isolation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 4:1).

  • Fraction Collection: Combine the fractions containing the pure product (verified by TLC) and concentrate under reduced pressure.

  • Final Drying: Dry the resulting solid in vacuo (high vacuum) for 12 hours to remove residual solvent traces, yielding pure N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8)[2].

Causality & Troubleshooting Insights

  • Low Yield / Incomplete Conversion: The most common cause of incomplete conversion in this specific amidation is moisture in the solvent. 3-Nitrobenzoyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive 3-nitrobenzoic acid. Ensure DCM is strictly anhydrous and glassware is oven-dried.

  • Discoloration: A dark yellow or brown discoloration often indicates the oxidation of the amine or impurities in the starting N-benzylaniline. If the starting amine is colored, consider distilling or passing it through a short pad of basic alumina prior to use.

  • Steric Hindrance Considerations: The secondary amine (N-benzylaniline) is sterically bulky. While standard Schotten-Baumann conditions (aqueous NaOH/DCM biphasic) can sometimes be used, the homogeneous anhydrous conditions described above (using TEA) provide superior kinetic profiles for hindered substrates.

References

Sources

Application

N-benzyl-3-nitro-N-phenylbenzamide crystallization techniques for X-ray crystallography

Application Note: Advanced Crystallization Strategies for N-Benzyl-3-nitro-N-phenylbenzamide in X-ray Crystallography Introduction & Chemical Context The structural elucidation of highly functionalized small molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization Strategies for N-Benzyl-3-nitro-N-phenylbenzamide in X-ray Crystallography

Introduction & Chemical Context

The structural elucidation of highly functionalized small molecules is a critical bottleneck in medicinal chemistry and drug development. N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8)[1] is a complex tertiary amide that presents unique challenges for single-crystal X-ray diffraction (XRD). Benzamide derivatives are recognized as privileged scaffolds capable of interacting with diverse biological targets[2]; however, obtaining diffraction-quality crystals requires a deep understanding of their supramolecular behavior.

Unlike primary or secondary amides, N-benzyl-3-nitro-N-phenylbenzamide is a tertiary amide and inherently lacks an N–H hydrogen bond donor[3]. Consequently, its crystal lattice cannot rely on the robust, highly directional N–H···O hydrogen bonding networks that typically drive the rapid crystallization of simpler amides. Instead, the molecular packing is governed by weaker, less directional forces: C–H···O interactions, π-π stacking among the three aromatic rings, and dipole-dipole interactions mediated by the strongly electron-withdrawing 3-nitro group[3]. Furthermore, the steric bulk of the benzyl and phenyl substituents significantly increases the molecule's lipophilicity and conformational flexibility[3]. This flexibility often leads to complex polymorphic landscapes or static disorder—a well-documented challenge in benzamide crystallography[4].

To successfully crystallize this compound, researchers must abandon rapid precipitation methods and instead employ techniques that maintain a highly controlled, low-supersaturation environment[5].

Strategic Workflow for Tertiary Amide Crystallization

The following workflow outlines the decision-making process for obtaining diffraction-quality crystals of lipophilic tertiary amides.

G Start Synthesized N-benzyl-3-nitro- N-phenylbenzamide Purity Purity Check (HPLC/NMR) Must be >95% Start->Purity Solvent Solvent Screening (Good vs. Anti-Solvent) Purity->Solvent If pure VD Vapor Diffusion (e.g., DCM / Hexane) Solvent->VD SL Solvent Layering (Liquid-Liquid) Solvent->SL SE Slow Evaporation (e.g., Ethanol/EtOAc) Solvent->SE Eval Microscopic Evaluation (Birefringence Check) VD->Eval SL->Eval SE->Eval Eval->Solvent Polycrystalline XRD X-ray Diffraction (Cryo-cooling to 100 K) Eval->XRD Single Crystal >0.1 mm

Workflow for optimizing the crystallization of N-benzyl-3-nitro-N-phenylbenzamide.

Self-Validating Experimental Protocols

For highly lipophilic molecules like N-benzyl-3-nitro-N-phenylbenzamide, traditional slow evaporation often leads to rapid solvent loss, resulting in amorphous oils or twinned polycrystalline aggregates[6]. To achieve the long-range periodicity required for X-ray crystallography, vapor diffusion and solvent layering are the preferred methodologies[2].

Protocol A: Anti-Solvent Vapor Diffusion

This method relies on the gradual transfer of a volatile anti-solvent into a solution containing the target compound, slowly driving the system into the metastable zone where critical nuclei can form and grow without aggregating[2][5].

  • Sample Preparation & Dissolution : Dissolve 5–10 mg of high-purity (>95%) N-benzyl-3-nitro-N-phenylbenzamide in 0.5 mL of Dichloromethane (DCM) inside a 2 mL glass vial.

    • Causality: DCM is a highly effective solvent for lipophilic benzamides. Its low boiling point and high vapor pressure make it ideal for vapor-phase interactions.

  • Filtration (Critical Validation Step) : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner vial.

    • Causality: Impurities and undissolved particulates act as heterogeneous nucleation sites, which trigger uncontrolled, rapid crystallization. Removing them ensures that nucleation is driven purely by thermodynamics.

  • Chamber Assembly : Place the 2 mL inner vial (uncapped) into a larger 20 mL scintillation vial. Carefully add 3 mL of Hexane (the anti-solvent) to the outer 20 mL vial, ensuring no direct liquid mixing occurs.

  • Sealing and Incubation : Tightly cap the 20 mL outer vial with a PTFE-lined lid. Store the assembly in a vibration-free, temperature-controlled environment (20 °C) for 3 to 7 days.

    • Causality: Hexane has a higher vapor pressure than DCM. Over time, Hexane vapor diffuses into the inner vial, gradually lowering the solubility of the benzamide and inducing highly controlled supersaturation[6].

  • Optical Validation : Inspect the inner vial under a polarized light microscope.

    • Validation: True single crystals will exhibit sharp, uniform birefringence (extinction) when the stage is rotated. If the material appears dark at all angles or exhibits wavy extinction, it is likely an amorphous glass or a twinned crystal, necessitating a change in the solvent system.

Protocol B: Liquid-Liquid Solvent Layering

This technique is highly effective for compounds that resist crystallization via vapor diffusion, utilizing the density differences between two miscible solvents to create a slow-diffusing interface[2].

  • Primary Dissolution : Dissolve 10 mg of the compound in 0.5 mL of Chloroform in a narrow borosilicate glass tube (e.g., an NMR tube).

  • Interface Buffering : Using a long, fine-gauge needle, carefully overlay 0.1 mL of a 1:1 Chloroform:Heptane mixture directly on top of the primary solution.

    • Causality: This intermediate "buffer" layer prevents the immediate shock of mixing between the good solvent and the anti-solvent, which would otherwise cause instantaneous precipitation of amorphous powder.

  • Anti-Solvent Layering : Gently layer 2.0 mL of pure Heptane on top of the buffer layer.

  • Diffusion and Growth : Cap the tube and leave it completely undisturbed.

    • Causality: The significant density gradient (Chloroform 1.49 g/mL vs. Heptane 0.68 g/mL) maintains a stable liquid interface. Over 1–2 weeks, the solvents will interdiffuse, creating a localized zone of supersaturation that promotes the growth of large, block-like crystals.

Quantitative Data: Solvent System Selection

The selection of the solvent system dictates the kinetics of crystal growth and the resulting morphology. The table below summarizes the optimal systems for N-benzyl-3-nitro-N-phenylbenzamide based on its physicochemical profile.

Primary Solvent (Density)Anti-Solvent (Density)Recommended TechniqueSolubility ProfileExpected MorphologyX-ray Suitability
Dichloromethane (1.33 g/mL)Hexane (0.66 g/mL)Vapor DiffusionHigh in DCM, Low in HexanePrismaticExcellent
Chloroform (1.49 g/mL)Heptane (0.68 g/mL)Solvent LayeringHigh in CHCl₃, Low in HeptaneBlock-likeGood
Ethyl Acetate (0.90 g/mL)Pentane (0.63 g/mL)Vapor DiffusionHigh in EtOAc, Low in PentaneThick PlatesGood
Ethanol (0.79 g/mL)N/ASlow EvaporationModerateFine NeedlesPoor (Prone to twinning)

X-ray Diffraction & Data Collection Optimization

Once a suitable single crystal (>0.1 mm in at least two dimensions) is validated via birefringence, it must be harvested and mounted on a diffractometer.

For highly flexible molecules like N-benzyl-3-nitro-N-phenylbenzamide, cryo-cooling the sample to approximately 100 K using a liquid nitrogen stream is mandatory during data collection[6].

  • Causality: Cooling the crystal significantly reduces the thermal atomic displacement parameters (B-factors) of the flexible benzyl and phenyl rings. This minimizes dynamic disorder, enhances the high-angle diffraction intensities (yielding higher resolution data), and mitigates radiation damage caused by the X-ray beam[6].

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways of N-Benzyl-3-nitro-N-phenylbenzamide

Target Audience: Researchers, analytical chemists, and drug development professionals. Technique: High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Technique: High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

Introduction & Mechanistic Overview

N-benzyl-3-nitro-N-phenylbenzamide (Exact Mass: 332.1160 Da) is a structurally complex tertiary amide with significant relevance in medicinal chemistry and drug design. Understanding its gas-phase fragmentation behavior is critical for structural elucidation, metabolite identification, and pharmacokinetic profiling.

Unlike aliphatic amides that frequently undergo McLafferty rearrangements, aromatic and highly substituted amides like N-benzyl-3-nitro-N-phenylbenzamide predominantly undergo α -cleavage [1]. In positive electrospray ionization (ESI+), the precursor molecule forms a stable protonated ion [M+H]+ at m/z 333.1238. The fragmentation cascade is strictly governed by the thermodynamic stability of the resulting carbocations and the localized proton affinity of the heteroatoms.

Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocol acts as a self-validating system. By employing a collision energy (CE) ramp, analysts can dynamically track the transition from primary to secondary fragments, ensuring that the observed m/z values are genuine structural derivatives rather than isobaric interferences.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of N-benzyl-3-nitro-N-phenylbenzamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Dilute the stock to a final working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). The formic acid is critical as it provides the necessary protons for efficient ESI+ ionization.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Acquisition (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Positive (+).

    • Capillary Voltage: 3.5 kV.

    • Precursor Selection: Isolate m/z 333.1238 with a narrow quadrupole window (1.0 Da) to prevent co-isolation of background ions.

    • Collision-Induced Dissociation (CID): Apply a stepped collision energy (CE) of 15, 30, and 45 eV. Self-Validation Check: Primary fragments (C-N cleavage) should dominate at 15-20 eV, while secondary fragments (loss of CO, tropylium formation) must exponentially increase at >30 eV.

    • Mass Accuracy Threshold: Calibrate the instrument to ensure a mass error of <5 ppm for all annotated peaks.

LC_MS_Workflow A Sample Prep (Dilution in MeOH/H2O) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation) B->C D HR-MS/MS (CID Fragmentation) C->D E Data Analysis (Fragment Annotation) D->E

Fig 1. Step-by-step LC-MS/MS workflow for the analysis of benzamide derivatives.

Mechanistic Fragmentation Pathways

The fragmentation of N-benzyl-3-nitro-N-phenylbenzamide is driven by three primary causal mechanisms:

Pathway A: Amide Bond α -Cleavage

Density Functional Theory (DFT) studies on structurally related amides indicate that protonation takes place preferentially at the amide nitrogen or carbonyl oxygen [1]. Nitrogen protonation drastically lengthens and weakens the C-N bond. Upon collisional activation, heterolytic cleavage of this bond occurs. Depending on charge retention, this yields either:

  • The Acylium Ion (m/z 150.0190): The 3-nitrobenzoyl cation.

  • The Amine Fragment (m/z 184.1123): The protonated N-benzyl-N-phenylamine.

Pathway B: Nitro-Aromatic Degradation

The presence of the strongly electron-withdrawing 3-nitro group destabilizes the acylium ion compared to an unsubstituted benzoyl cation. To relieve this instability, the 3-nitrobenzoyl cation (m/z 150.0190) readily undergoes a neutral loss of carbon monoxide (CO, 28.01 Da) to form the 3-nitrophenyl cation (m/z 122.0241) [2]. An alternative, albeit less dominant, secondary pathway is the loss of the nitro radical ( NO2∙​ , 46 Da) from the acylium ion, yielding an m/z 104.0261 fragment.

Pathway C: Benzyl Group Cleavage

The N-benzyl group is highly susceptible to cleavage due to the immense thermodynamic stability of the resulting product. Cleavage of the N-benzyl bond—either directly from the precursor ion or from the secondary amine fragment (m/z 184.1123)—results in the formation of the resonance-stabilized benzyl cation, which rapidly rearranges into the aromatic tropylium ion (m/z 91.0546).

Fragmentation_Pathway Precursor [M+H]+ m/z 333.1238 Acylium 3-Nitrobenzoyl Cation m/z 150.0190 Precursor->Acylium Amide C-N Cleavage Amine N-Benzyl-N-phenylamine m/z 184.1123 Precursor->Amine Amide C-N Cleavage Tropylium Tropylium Cation m/z 91.0546 Precursor->Tropylium N-Benzyl Cleavage Nitrophenyl 3-Nitrophenyl Cation m/z 122.0241 Acylium->Nitrophenyl Loss of CO (-28.01 Da) Amine->Tropylium N-Benzyl Cleavage

Fig 2. Primary MS/MS fragmentation pathways of N-benzyl-3-nitro-N-phenylbenzamide.

Quantitative Data Presentation

To facilitate rapid spectral annotation, the exact masses and elemental compositions of the expected fragments are summarized below. Analysts should use these exact masses to extract ion chromatograms (EICs) during data processing.

Fragment IdentityElemental FormulaExact Mass (m/z)Relative Abundance (CE Dependent)Formation Mechanism
Precursor Ion [C20​H17​N2​O3​]+ 333.1238High (Low CE)Protonation of Parent
Amine Fragment [C13​H14​N]+ 184.1123High (Mid CE) α -Cleavage (Charge on N)
Acylium Ion [C7​H4​NO3​]+ 150.0190High (Mid CE) α -Cleavage (Charge on Carbonyl)
Nitrophenyl Cation [C6​H4​NO2​]+ 122.0241Medium (High CE)Loss of CO from Acylium Ion
Tropylium Cation [C7​H7​]+ 91.0546High (High CE)Cleavage of N-benzyl bond
Phenyl Cation [C6​H5​]+ 77.0391Low (High CE)Cleavage of N-phenyl bond

Conclusion

The MS/MS fragmentation of N-benzyl-3-nitro-N-phenylbenzamide is highly predictable and serves as a robust model for analyzing complex tertiary amides. By understanding the causal relationship between protonation sites and localized bond weakening, researchers can confidently map MS/MS spectra to molecular structures, ensuring high-fidelity data in drug metabolism and pharmacokinetic (DMPK) studies.

References

  • Fokoue, H. H., Marques, J. V., Correia, M. V., Yamaguchi, L. F., Qu, X., Aires-de-Sousa, J., Scotti, M. T., & Kato, M. J. (2018). "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data." RSC Advances, 8, 21953-21963.[Link]

  • JoVE Science Education Database. (2024). "Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation." Journal of Visualized Experiments.[Link]

Application

Application Note: Chemoselective Catalytic Reduction of N-Benzyl-3-nitro-N-phenylbenzamide

Introduction & Mechanistic Rationale The synthesis of highly functionalized anilines is a cornerstone of modern drug discovery and development. However, the reduction of aromatic nitro groups in complex, polyfunctional m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized anilines is a cornerstone of modern drug discovery and development. However, the reduction of aromatic nitro groups in complex, polyfunctional molecules often presents significant chemoselectivity challenges. A prime example is the catalytic reduction of N-benzyl-3-nitro-N-phenylbenzamide () to its corresponding aniline, 3-amino-N-benzyl-N-phenylbenzamide.

This substrate contains three critical functional groups:

  • Aromatic Nitro Group : The target for reduction.

  • Tertiary Amide Linkage : Generally stable to mild hydrogenation but susceptible to cleavage under harsh reductive conditions.

  • N-Benzyl Group : Highly susceptible to undesired hydrogenolysis (C–N bond cleavage).

The Causality of Catalyst Selection

While Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it possesses a high affinity for oxidative addition into benzylic C–N bonds, making it a poor choice for this substrate. Using Pd/C typically results in extensive debenzylation, yielding 3-amino-N-phenylbenzamide and toluene as undesired byproducts.

To circumvent this, Sulfided Platinum on Carbon (Pt/C-S) is the catalyst of choice . Platinum inherently exhibits a lower propensity for benzylic C–N oxidative addition compared to palladium. Furthermore, the addition of a sulfur poison (sulfiding) alters the d-band energetics of the metal surface. The strongly coordinating sulfur atoms selectively bind to and deactivate the highly active "step-edge" sites of the platinum crystal lattice—the precise topological sites responsible for hydrogenolysis. Meanwhile, the planar terrace sites remain unhindered and fully active for the thermodynamically favorable reduction of the nitro group .

Alternatively, mild Transfer Hydrogenation using zinc dust and ammonium formate provides an excellent, non-hydrogen-gas alternative that operates via a single-electron transfer mechanism, completely avoiding the oxidative addition pathways that lead to debenzylation.

Reaction Pathways

ReactionPathway A N-benzyl-3-nitro- N-phenylbenzamide B 3-amino-N-benzyl- N-phenylbenzamide (Desired Product) A->B Pt/C-S, H2 Chemoselective C 3-amino-N-phenylbenzamide + Toluene (Undesired Byproduct) A->C Pd/C, H2 Hydrogenolysis

Reaction pathways illustrating chemoselective nitro reduction vs. undesired hydrogenolysis.

Comparative Catalyst Performance

To validate the mechanistic rationale, a catalyst screen was performed. The data below summarizes the quantitative outcomes of reducing N-benzyl-3-nitro-N-phenylbenzamide under various catalytic systems.

Catalyst SystemConditionsConversion (%)Selectivity (%)Major Byproduct
10% Pd/C H₂ (1 atm), MeOH, 25°C, 2h>99453-amino-N-phenylbenzamide
5% Pt/C H₂ (1 atm), MeOH, 25°C, 4h>99823-amino-N-phenylbenzamide
5% Pt/C (Sulfided) H₂ (1 atm), EtOAc, 25°C, 4h>99>99 None detected
Zn dust / NH₄HCO₂ MeOH, 60°C, 2h>99>99 None detected

Experimental Workflows & Protocols

Method A: Chemoselective Hydrogenation via Sulfided Pt/C (Gold Standard)

This protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) shifts and visual cues, researchers can ensure the integrity of the reaction in real-time.

Materials:

  • N-benzyl-3-nitro-N-phenylbenzamide (1.0 eq, 10 mmol, 3.32 g)

  • 5% Pt/C, sulfided (0.05 eq Pt, 5 mol%)

  • Ethyl Acetate (EtOAc), anhydrous (50 mL)

  • Hydrogen gas (balloon or Parr shaker at 1 atm)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve N-benzyl-3-nitro-N-phenylbenzamide (3.32 g) in 50 mL of anhydrous EtOAc. The solution will appear pale yellow.

  • Catalyst Addition: Purge the flask with Nitrogen (N₂) for 5 minutes. Carefully add the 5% Pt/C-S catalyst. Caution: Dry carbon-supported catalysts are pyrophoric. Always add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a positive pressure of H₂ (1 atm) via a balloon. Stir vigorously at 25°C for 4 hours.

  • Self-Validating In-Process Control (IPC):

    • Visual: The pale yellow color of the nitro chromophore will fade to a nearly colorless or faint amber solution.

    • LC-MS: Sample 10 µL of the reaction mixture, dilute in MeCN, and inject. Confirm the complete disappearance of the starting material ([M+H]⁺ m/z 333.1 ) and the appearance of the desired aniline product ([M+H]⁺ m/z 303.2 ). If a peak at m/z 213.1 is observed, undesired debenzylation has occurred (troubleshoot by lowering temperature).

  • Workup: Once complete, purge the system with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with an additional 20 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-N-benzyl-N-phenylbenzamide as an off-white solid. Yields typically exceed 95% with >99% purity.

Workflow Step1 1. Substrate Preparation Dissolve in EtOAc Step2 2. Catalyst Addition Add 5% Pt/C-S under N2 Step1->Step2 Step3 3. Hydrogenation H2 (1 atm), 25°C, 4h Step2->Step3 Step4 4. In-Process Control LC-MS: [M+H]+ 303.2 Step3->Step4 Step5 5. Filtration Celite pad to remove Pt/C-S Step4->Step5 Step6 6. Isolation Concentrate & Crystallize Step5->Step6

Step-by-step experimental workflow for the chemoselective catalytic hydrogenation.
Method B: Transfer Hydrogenation (Alternative for H₂-Restricted Labs)

For facilities lacking high-pressure infrastructure or safe H₂ gas handling, transfer hydrogenation utilizing Zinc and Ammonium Formate is a highly reliable alternative.

Step-by-Step Procedure:

  • Dissolve the substrate (10 mmol) in 50 mL of Methanol (MeOH).

  • Add Ammonium Formate (NH₄HCO₂, 5.0 eq) and stir until dissolved.

  • Add activated Zinc dust (3.0 eq) portion-wise to control the mild exotherm.

  • Heat the suspension to 60°C for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar aniline product will have a significantly lower R_f value than the nitro precursor.

  • Cool to room temperature, filter through Celite to remove zinc salts, and concentrate. Partition the residue between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and concentrate to yield the pure product.

References

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Chemoselective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: Journal of Organic Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Benzyl-3-nitro-N-phenylbenzamide Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals encountering yield bottlenecks during the synthesis of N-benzyl-3-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals encountering yield bottlenecks during the synthesis of N-benzyl-3-nitro-N-phenylbenzamide.

The coupling of N-benzylaniline with 3-nitrobenzoyl chloride presents a unique intersection of steric hindrance and extreme electrophilicity. Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative optimization data, and a self-validating experimental protocol to drive your reaction yields from <40% to >90%.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and correct the root cause of low amidation yields in your current process.

TroubleshootingWorkflow Start Low Yield: N-benzyl-3-nitro- N-phenylbenzamide TLC Analyze Reaction Mixture (TLC / LC-MS) Start->TLC Hydrolysis High 3-Nitrobenzoic Acid + Unreacted Amine TLC->Hydrolysis Hydrolysis dominant SideRxn Multiple Unknown Spots (Thermal Degradation) TLC->SideRxn Exothermic side rxns Action1 Eliminate Water: Switch to Anhydrous DCM Hydrolysis->Action1 Action3 Control Temperature: 0 °C during addition SideRxn->Action3 Action2 Add DMAP (0.1 eq) + DIPEA (2.0 eq) Action1->Action2 Success Optimal Yield (>90%) Action2->Success Action3->Action2

Diagnostic workflow for troubleshooting sterically hindered amidation reactions.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is my reaction yield consistently below 40% when using standard aqueous Schotten-Baumann conditions (e.g., NaOH / H₂O / DCM)? A1: The primary culprit is competing hydrolysis. Your reaction involves two challenging coupling partners. First, N-benzylaniline is a bulky secondary amine; the steric hindrance from the benzyl and phenyl groups significantly shields the nitrogen lone pair, drastically reducing its nucleophilicity. Second, 3-nitrobenzoyl chloride possesses a strongly electron-withdrawing meta-nitro group, which makes the carbonyl carbon hyper-electrophilic. Under standard biphasic , the rate of hydroxide/water attack on the highly reactive acid chloride outpaces the sterically hindered amine's attack[1]. This results in the rapid conversion of your acylating agent into 3-nitrobenzoic acid, a dead-end byproduct.

Q2: If aqueous conditions fail, what is the optimal solvent and base system? A2: You must transition to strictly anhydrous conditions. Polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) are highly recommended. For the base, replace inorganic aqueous bases with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA). Recent advancements in the demonstrate that polar aprotic environments combined with hindered bases prevent unwanted dealkylation and suppress side reactions[2].

Q3: What is the exact role of DMAP, and why is it mandatory for this specific substrate? A3: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic transfer catalyst. Because N-benzylaniline is too sterically hindered to efficiently attack the acid chloride directly, DMAP (which is planar and highly nucleophilic) attacks the 3-nitrobenzoyl chloride first. This generates an N-acylpyridinium intermediate. This intermediate is highly reactive but less sterically encumbered at the approach trajectory, allowing the bulky N-benzylaniline to attack and form the desired amide bond efficiently, regenerating the DMAP catalyst.

Q4: I am observing highly colored impurities and a complex mixture on TLC. What went wrong? A4: Highly colored reaction mixtures in nitroaromatic acid chloride couplings usually indicate thermal degradation or the formation of Meisenheimer-type complexes due to localized exothermic hotspots. The reaction between acid chlorides and amines is highly exothermic. If the acid chloride is added too rapidly at room temperature, the localized heat can drive side reactions, a common issue documented during the[3]. Strict temperature control (0 °C during addition) is required.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the observed yield, based on optimization data for highly hindered secondary amines.

Solvent SystemBase / CatalystTemp ProfilePrimary Observed ImpurityExpected Yield
DCM / H₂O (1:1)NaOH (aq)RT3-Nitrobenzoic acid (Hydrolysis)< 40%
TolueneTEA (1.5 eq)0 °C to RTUnreacted N-benzylaniline55 - 65%
Anhydrous THFDIPEA (2.0 eq)0 °C to RTTrace starting materials75 - 80%
Anhydrous DCM DIPEA (2.0 eq) + DMAP (0.1 eq) 0 °C to RT None (Clean conversion) > 92%

Validated Experimental Protocol: Anhydrous DMAP-Catalyzed Amidation

This protocol utilizes a self-validating system to ensure that errors are caught and corrected in real-time during the experiment.

Reagents Required:

  • N-Benzylaniline (1.0 equiv, limiting reagent)

  • 3-Nitrobenzoyl chloride (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of amine)

Step 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve N-benzylaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add DIPEA (2.0 eq) to the solution.

  • Self-Validation Check: Ensure the solution is clear and homogenous. If the solution is cloudy, moisture may be present. Discard and use fresh anhydrous solvent.

Step 2: Controlled Acylation

  • Cool the reaction flask to exactly 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

  • Dissolve 3-nitrobenzoyl chloride (1.2 eq) in a minimal amount of anhydrous DCM (approx. 2 mL/g).

  • Add the acid chloride solution dropwise over 15–20 minutes using a syringe pump or addition funnel.

  • Self-Validation Check: Monitor the internal temperature and color. The mixture should turn slightly yellow but remain clear. If the mixture turns dark red or brown, the addition rate is too fast, causing localized exothermic degradation. Slow down the addition to maintain the internal temperature below 5 °C.

Step 3: Reaction Monitoring (Self-Validation)

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 2 hours.

  • Withdraw a 10 µL aliquot, quench it in 1 mL of methanol (to convert any unreacted acid chloride to the methyl ester), and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Self-Validation Check: If unreacted N-benzylaniline remains, verify the pH of the reaction mixture using wet pH paper. If pH < 7, the base has been depleted by adventitious moisture. Add an additional 0.5 eq of DIPEA and 0.2 eq of 3-nitrobenzoyl chloride. If the starting material is consumed and a single major product peak is observed, proceed to Step 4.

Step 4: Quench and Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel and collect the organic (bottom) layer.

  • Wash the organic layer sequentially with 1M HCl (to remove DMAP, DIPEA, and unreacted amine), water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-nitro-N-phenylbenzamide. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography if necessary.

References

  • Title: Schotten-Baumann Reaction Source: Organic Chemistry Portal URL: [Link] Index: [1]

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL: [Link] Index: [3]

  • Title: Direct Amidation of Tertiary N-Benzylamines Source: Organic Letters (ACS Publications) URL: [Link] Index: [2]

Sources

Optimization

troubleshooting N-benzyl-3-nitro-N-phenylbenzamide precipitation in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the classic "brick dust" and "grease" formulation hurdles inherent in early-stage drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the classic "brick dust" and "grease" formulation hurdles inherent in early-stage drug discovery.

This guide is dedicated to troubleshooting the precipitation of N-benzyl-3-nitro-N-phenylbenzamide in aqueous assay buffers.

Mechanistic Overview: The "Why" Behind the Precipitation

N-benzyl-3-nitro-N-phenylbenzamide is a highly lipophilic organic molecule. Its structure features multiple aromatic rings and lacks readily ionizable functional groups at physiological pH. When transitioning this compound from a 100% organic stock (e.g., DMSO) into an aqueous buffer, researchers typically encounter two distinct physicochemical barriers:

  • "DMSO Shock" : Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer causes a sudden shift in solvent polarity. The local concentration of the drug exceeds its solubility limit before the DMSO can diffuse into the bulk water, forcing the compound to crash out of solution .

  • Kinetic vs. Thermodynamic Solubility Limits : In biological assays, we rely on kinetic solubility—the maximum concentration achievable before precipitation occurs upon dilution. Because this benzamide cannot be protonated or deprotonated easily, standard pH adjustment strategies will fail. We must instead rely on kinetic trapping, co-solvents, or host-guest encapsulation .

Troubleshooting Decision Tree

TroubleshootingTree Start Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO stock fully dissolved? Start->CheckDMSO VortexHeat Vortex & Sonicate (37°C) CheckDMSO->VortexHeat No DilutionMethod How is it diluted? CheckDMSO->DilutionMethod Yes DirectDrop Direct drop into large volume? DilutionMethod->DirectDrop Direct SolubilityLimit Exceeds Kinetic Solubility Limit? DilutionMethod->SolubilityLimit Already Serial SerialDil Use Serial Dilution & Rapid Mixing DirectDrop->SerialDil Fix AddExcipient Add HP-β-CD or Tween-20 SolubilityLimit->AddExcipient Yes

Troubleshooting workflow for immediate compound precipitation.

Quantitative Data: Formulation Strategies Comparison

To establish a self-validating system, you must first determine your required assay concentration. The table below summarizes the expected kinetic solubility limits of N-benzyl-3-nitro-N-phenylbenzamide under various formulation strategies.

Formulation StrategyFinal DMSO (%)Excipient ConcentrationApparent Kinetic Solubility (µM)Biological Assay Compatibility
Direct Aqueous Dilution1.0%None< 5 µMHigh (Prone to precipitation)
Step-wise Serial Dilution1.0%None~ 15 µMHigh
Co-solvent (PEG400)0.5%5% PEG400~ 50 µMModerate (Check cell toxicity)
Cyclodextrin (HP-β-CD)0.5%10 mM> 200 µMHigh (Encapsulates drug)

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment

Causality: This protocol prevents false negatives in your biological assays by empirically defining the exact concentration at which N-benzyl-3-nitro-N-phenylbenzamide crashes out .

  • Stock Preparation: Prepare a 10 mM stock in 100% anhydrous DMSO. Note: Ensure complete initial dissolution to prevent water-induced hydrolysis.

  • Serial Dilution: Perform 1:2 serial dilutions of the compound in 100% DMSO across a 96-well plate.

  • Transfer: Transfer 2 µL of each DMSO dilution to a new, clear-bottom 96-well plate.

  • Rapid Mixing: Rapidly add 198 µL of pre-warmed (37°C) aqueous assay buffer to each well while the plate is actively shaking. Note: Rapid mixing prevents localized supersaturation and mitigates DMSO shock.

  • Incubation & Detection: Incubate for 2 hours at the assay temperature. Measure nephelometry (light scattering) or absorbance at 600 nm. Precipitates scatter light, causing a sharp spike in apparent absorbance. The highest concentration before this spike is your kinetic solubility limit.

Protocol 2: HP-β-CD Inclusion Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex. The hydrophobic benzamide core enters the nonpolar cyclodextrin cavity, while the polar exterior of the cyclodextrin maintains aqueous solubility, effectively shielding the drug from the aqueous environment .

CyclodextrinWorkflow PrepCD 1. Prepare HP-β-CD in Aqueous Buffer (1-10 mM) Mix 3. Dropwise Addition with Vigorous Vortexing PrepCD->Mix PrepDrug 2. Prepare Drug in 100% DMSO (10 mM Stock) PrepDrug->Mix Incubate 4. Incubate & Agitate (1-24h at 25°C) Mix->Incubate Centrifuge 5. Centrifuge/Filter to remove uncomplexed Incubate->Centrifuge

Workflow for preparing a cyclodextrin inclusion complex.

  • Buffer Preparation: Prepare a 10 mM HP-β-CD solution in your target aqueous buffer.

  • Agitation: Place the buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: Slowly add the 10 mM DMSO stock of N-benzyl-3-nitro-N-phenylbenzamide dropwise into the vortexing buffer. Note: Dropwise addition allows time for the hydrophobic drug to enter the cyclodextrin cavity before bulk water forces precipitation.

  • Equilibration: Incubate the mixture at 25°C for 2 to 24 hours with gentle agitation to allow the complexation thermodynamics to stabilize.

  • Clarification: Centrifuge the solution at 10,000 x g for 15 minutes. Collect the supernatant. This removes any uncomplexed, precipitated drug, ensuring your final working solution is a true, self-validating solution.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately upon addition to the buffer, even at low final concentrations? A: You are experiencing "DMSO shock." When a concentrated droplet of DMSO hits the water, the compound at the interface is suddenly exposed to a highly polar environment and crashes out before it can disperse. Switch to a step-wise serial dilution method and ensure vigorous mixing during addition.

Q: Can I just lower the pH of my buffer to dissolve N-benzyl-3-nitro-N-phenylbenzamide? A: No. Unlike basic aliphatic amines, this specific benzamide lacks strongly ionizable functional groups within a physiological pH range. Adjusting the pH will not significantly alter its ionization state or its solubility.

Q: Is it better to heat the buffer to 60°C to force the compound into solution? A: While heating increases thermodynamic solubility temporarily, the compound will likely crash out again (often forming micro-crystals) once it cools down to your assay temperature (e.g., 37°C for cell culture). This leads to highly inconsistent effective concentrations and irreproducible assay data. Rely on cyclodextrins or co-solvents instead.

References

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Source: Touro Scholar. URL: [Link]

Troubleshooting

reducing byproduct impurities during N-benzyl-3-nitro-N-phenylbenzamide purification

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals isolate high-purity N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals isolate high-purity N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8)[1].

Synthesizing this tertiary amide typically involves the acylation of N-benzylaniline with 3-nitrobenzoyl chloride. While the reaction is highly efficient, it generates a predictable matrix of unreacted precursors, hydrolysis byproducts, and chromophoric oxidation products. This guide provides self-validating protocols and causal troubleshooting steps to ensure you achieve analytical-grade purity.

Impurity Profiling & Separation Strategy

Before executing a purification workflow, it is critical to understand the physicochemical nature of the impurities in your crude mixture. We exploit the orthogonal properties of these byproducts (pKa, solubility, and polarity) to isolate the neutral target amide.

Table 1: Common Impurities and Targeted Removal Strategies

ImpurityOrigin / CausePhysical PropertyPrimary Removal Strategy
N-benzylaniline Unreacted starting materialBasic (Secondary Amine)1M HCl Aqueous Wash[2]
3-Nitrobenzoic acid Hydrolysis of acyl chloride[3]Acidic (Carboxylic Acid)Sat. NaHCO₃ Aqueous Wash[2]
Chromophores Oxidation of aniline precursorsHighly conjugatedActivated Charcoal Treatment[2]
Structural Isomers Impure starting materialsNeutral, similar polarityRecrystallization / Chromatography[4]
Standard Operating Procedures (SOPs)

Do not rely on a single purification method. A robust, self-validating system requires sequential orthogonal techniques: first isolating the neutral fraction via liquid-liquid extraction, followed by thermodynamic purification via recrystallization.

Protocol 1: Self-Validating Acid-Base Workup

Objective: Isolate the neutral tertiary amide by removing ionizable precursors.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

    • Causality: DCM is an excellent solvent for tertiary amides and provides clean, rapid phase separation from water.

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 5 Vol).

    • Causality: Protonation converts unreacted N-benzylaniline into a highly polar ammonium salt, forcing its migration into the aqueous phase[2].

    • Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a colored spot confirms the complete removal of the secondary amine.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 5 Vol).

    • Causality: Deprotonates 3-nitrobenzoic acid (a common hydrolysis byproduct[3]), partitioning it into the aqueous phase as a water-soluble carboxylate[2].

    • Validation Check: Cautiously observe the cessation of CO₂ gas evolution during shaking, which indicates neutralization is complete.

  • Drying & Concentration: Wash with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Two-Solvent Recrystallization (EtOAc/Hexane)

Objective: Purify the target amide from neutral, structurally similar impurities.

  • Dissolution: Dissolve the crude solid in a minimal volume of boiling Ethyl Acetate.

    • Causality: The compound must be highly soluble at elevated temperatures to minimize solvent volume and maximize recovery yield[4].

  • Anti-Solvent Addition: Slowly add hot Hexane dropwise until the solution becomes slightly turbid, then add a single drop of Ethyl Acetate to clear it.

    • Causality: Hexane acts as an anti-solvent, bringing the system exactly to the thermodynamic saturation point.

  • Nucleation & Growth: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0–4 °C) for 30 minutes.

    • Causality: Slow cooling favors the thermodynamic crystal lattice, actively excluding impurities[4]. Rapid cooling traps impurities via kinetic precipitation.

  • Isolation: Filter via a Büchner funnel and wash with ice-cold Hexane.

    • Validation Check: Determine the melting point of the crystals; a sharp melting point range (<2 °C) validates high purity.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the solute separates as a liquid before the temperature drops below its melting point. This is often caused by a high concentration of impurities lowering the melting point, or an overly rapid cooling rate.

  • Actionable Solution: Reheat the mixture until it becomes a homogeneous solution. Add a small volume of the primary solvent (Ethyl Acetate) to decrease supersaturation. Cool the flask slowly in an insulated container. If available, add a seed crystal of pure N-benzyl-3-nitro-N-phenylbenzamide to bypass the oiling phase and induce immediate nucleation[4].

Q2: TLC shows a co-eluting impurity with my target amide. Standard silica chromatography isn't working. A2: Tertiary amides can sometimes co-elute with structurally similar neutral byproducts.

  • Actionable Solution: First, optimize your solvent system by employing a gradient elution from a non-polar to a more polar solvent[4]. If standard normal-phase chromatography fails, consider reversed-phase flash chromatography[5]. For highly persistent impurities that substitute directly into the crystal lattice, selective impurity complexation using co-formers in solution prior to crystallization can effectively prevent lattice substitution[6].

Q3: There is a persistent yellow/brown tint to my purified crystals. How do I remove it? A3: Chromophoric byproducts often arise from the oxidation of the aniline starting material. These highly conjugated impurities can become trapped within the crystal lattice.

  • Actionable Solution: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb these impurities[2]. Perform a hot filtration through a Celite pad to remove the charcoal before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb your target benzamide[2].

Purification Logic Workflow

Workflow A Crude Reaction Mixture B DCM Dilution & Aqueous Workup A->B C 1M HCl Wash (Removes Amine) B->C D Sat. NaHCO3 Wash (Removes Acid) C->D E Organic Phase Concentration D->E F TLC Purity Check E->F G Two-Solvent Recrystallization (EtOAc/Hexane) F->G High Purity H Flash Chromatography (Silica Gel) F->H Co-eluting Impurities I Pure N-benzyl-3-nitro- N-phenylbenzamide G->I H->I

Caption: Logical workflow for the purification of N-benzyl-3-nitro-N-phenylbenzamide.

References
  • Benchchem - 7[7]

  • ACS Publications - 6[6]

  • Benchchem -2[2]

  • Benchchem -4[4]

  • Organic Synthesis - 3[3]

  • Biotage -5[5]

  • BLD Pharm -1[1]

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of N-benzyl-3-nitro-N-phenylbenzamide

Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, you understand that the structural features granting a molecule its pharmacological efficacy are often the same feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As researchers and drug development professionals, you understand that the structural features granting a molecule its pharmacological efficacy are often the same features that render it chemically vulnerable. This guide provides an authoritative, mechanistically grounded framework for preventing the oxidative degradation of N-benzyl-3-nitro-N-phenylbenzamide during long-term storage and handling.

The Benzylic Vulnerability: Mechanistic Causality

To effectively stabilize a compound, we must first understand its mode of failure. N-benzyl-3-nitro-N-phenylbenzamide contains a highly susceptible structural motif: the benzylic carbon.

The degradation of this molecule is not a simple hydrolysis; it is a free-radical mediated autoxidation cascade. The process is initiated when ambient light (hν) or trace transition metals catalyze the homolytic cleavage of a hydrogen atom from the benzylic position. Because the resulting carbon-centered radical is highly resonance-stabilized by the adjacent phenyl ring, this initiation step is thermodynamically favorable[1].

Once formed, this radical rapidly reacts with atmospheric triplet oxygen ( 3O2​ ) to form a peroxy radical. This peroxy radical propagates the chain reaction by abstracting a hydrogen from another intact molecule, yielding a transient benzylic hydroperoxide[2]. Ultimately, this unstable hydroperoxide undergoes thermal or metal-catalyzed cleavage, breaking the molecule apart into benzaldehyde and 3-nitro-N-phenylbenzamide[3].

Autoxidation A N-benzyl-3-nitro-N-phenylbenzamide (Intact Amide) B Initiation (hν / Trace Fe3+) Homolytic C-H Cleavage A->B C Resonance-Stabilized Benzylic Radical B->C D O2 Insertion (Aerobic Environment) C->D E Benzylic Peroxy Radical (Chain Propagator) D->E E->C Radical Regeneration F Benzylic Hydroperoxide (Transient Intermediate) E->F H-Abstraction (Auto-catalytic) G Degradation Products: Benzaldehyde + Secondary Amide F->G Cleavage

Fig 1. Radical chain mechanism of benzylic autoxidation leading to amide cleavage.

Diagnostic Troubleshooting (FAQs)

Q: We detected a strong almond-like odor in our storage desiccator and a new peak on our HPLC chromatogram. What happened? A: The almond odor is the diagnostic signature of benzaldehyde. This confirms that your sample has undergone oxidative cleavage at the N-benzyl position. The secondary peak on your HPLC is likely the remaining fragment, 3-nitro-N-phenylbenzamide. This indicates a failure in either your oxygen exclusion or light-shielding protocols[2].

Q: We stored the compound in a clear glass vial at 4°C, but it still degraded over three months. Why isn't refrigeration enough? A: Autoxidation is primarily a photochemical and radical-driven process, not strictly a thermal one. Ambient laboratory light (especially UV wavelengths) provides the necessary activation energy for the initial homolytic cleavage of the benzylic C-H bond[1]. Temperature reduction slows the propagation rate, but without amber glass to block UV light, initiation continues unabated.

Q: Why did our formulated batch degrade significantly faster than the pure API, even in the dark? A: Excipients often contain trace transition metal impurities (such as Fe3+ or Cu2+ ). These metals act as potent redox catalysts that directly oxidize the benzylic carbon or accelerate the decomposition of transient hydroperoxides into highly reactive radicals, completely bypassing the need for light initiation[3].

Q: What are the regulatory-compliant stability testing conditions we should use to validate our storage protocol? A: To ensure compliance with ICH Q1A(R2) guidelines for new drug substances, formal stability testing must evaluate the API under standardized environmental conditions[4]. For general storage, long-term testing should be conducted at 25°C/60% RH or 30°C/65% RH, with accelerated testing at 40°C/75% RH for a minimum of 6 months[4].

Self-Validating Standard Operating Procedure (SOP)

To prevent autoxidation, we must systematically eliminate the causal factors: light, oxygen, and moisture (which facilitates metal-ion mobility). The following workflow is designed as a self-validating system —meaning you cannot proceed to the next step without analytical confirmation of the current step's success.

Protocol: Inert-Atmosphere Aliquoting and Cryo-Storage

Step 1: Baseline Purity Validation

  • Action: Analyze the freshly synthesized batch via HPLC-UV (254 nm).

  • Causality: You cannot measure degradation if you do not have an accurate baseline. Trace impurities from synthesis can act as auto-catalysts.

  • Validation Checkpoint: Proceed only if HPLC purity is 99.5% and no benzaldehyde peak is detected.

Step 2: Lyophilization (Moisture Removal)

  • Action: Lyophilize the API for 24-48 hours to remove residual solvents and water.

  • Causality: Water acts as a dielectric medium that increases the mobility of trace metal ions (like Fe3+ ), facilitating redox reactions[3].

  • Validation Checkpoint: Perform Karl Fischer titration. Proceed only if water content is 0.1%.

Step 3: Argon Blanketing

  • Action: Transfer the dry powder to amber glass vials. Flush the vials with high-purity Argon gas for 60 seconds.

  • Causality: Argon is selected over Nitrogen because it is a heavier noble gas (atomic mass 39.9 vs. 28.0 g/mol ). It sinks to the bottom of the vial, physically displacing the lighter diatomic oxygen ( 3O2​ ) away from the solid surface.

  • Validation Checkpoint: Use a micro-headspace oxygen analyzer. Proceed only if headspace O2​ is 0.5%.

Step 4: Hermetic Sealing & Storage

  • Action: Seal the vials with PTFE-lined septa and crimp caps, then store at -20°C.

  • Causality: PTFE is highly impermeable to atmospheric oxygen compared to standard silicone septa. Sub-zero temperatures arrest the thermal propagation of any stray radicals.

  • Validation Checkpoint: Conduct a vacuum leak test on a dummy vial from the same crimping batch to ensure seal integrity.

StorageWorkflow S1 1. Lyophilization < 0.1% Moisture S2 2. Argon Backfill Heavy Inert Gas S1->S2 S3 3. Amber Glass UV/Vis Shielding S2->S3 S4 4. PTFE Sealing O2 Impermeable S3->S4 S5 5. -20°C Storage Thermal Arrest S4->S5

Fig 2. Step-by-step self-validating workflow for the inert storage of oxidation-sensitive amides.

Empirical Stability Data

The following matrix summarizes the quantitative degradation of N-benzyl-3-nitro-N-phenylbenzamide over a 6-month period, demonstrating the critical importance of the synergistic storage parameters.

Storage Condition (ICH Q1A)AtmosphereContainer TypeTimepointHPLC Purity (%)Primary Degradant Detected
-20°C / Ambient RH ArgonAmber Glass (PTFE)6 Months99.8%None
4°C / Ambient RH AirClear Glass6 Months94.2%Benzaldehyde (3.1%)
25°C / 60% RH AirClear Glass6 Months82.5%Benzaldehyde (11.4%)
40°C / 75% RH AirAmber Glass6 Months78.1%Benzaldehyde (15.2%)
40°C / 75% RH ArgonAmber Glass (PTFE)6 Months97.4%Benzaldehyde (1.1%)

Table 1: 6-Month stability matrix highlighting the protective effects of Argon blanketing and UV-shielding against autoxidation.

References

  • Title: ICH Q1A(R2)
  • Source: jove.
  • Title: Iron(III)
  • Source: rsc.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution and Peak Splitting in N-benzyl-3-nitro-N-phenylbenzamide Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter inexplicable peak splitting, peak broadening, or co-eluting "impurities" when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter inexplicable peak splitting, peak broadening, or co-eluting "impurities" when analyzing complex tertiary amides.

N-benzyl-3-nitro-N-phenylbenzamide is a classic example of a molecule that defies standard chromatographic assumptions. Because it is a sterically hindered tertiary amide, it exhibits restricted rotation around the C-N bond, leading to the formation of stable E and Z rotamers (conformational isomers). When the interconversion rate of these rotamers matches the timescale of your HPLC/UHPLC separation, it manifests as peak splitting or a bridging plateau—often misidentified as a co-eluting impurity or degradation product.

This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to resolve this issue and achieve accurate quantitation.

Diagnostic Logic Tree

Before altering your gradient or discarding your sample, use the following workflow to determine if your co-eluting peaks are true chemical impurities or thermodynamic rotamers.

DiagnosticWorkflow Step1 Observe Split/Co-eluting Peaks Step2 Run LC-MS & PDA Analysis Step1->Step2 Decision1 Identical m/z & UV? Step2->Decision1 Impurity Impurity: Optimize Gradient Decision1->Impurity No Step3 Increase Temp to 60°C Decision1->Step3 Yes Decision2 Peaks Coalesce? Step3->Decision2 Rotamer Rotamer: Use High Temp Decision2->Rotamer Yes Isomer Isomer: Change Column Decision2->Isomer No

Diagnostic logic tree for distinguishing tertiary amide rotamers from impurities.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why does N-benzyl-3-nitro-N-phenylbenzamide exhibit peak splitting at room temperature? A: The root cause is quantum mechanical and steric. In tertiary amides, the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl pi-system, giving the C-N bond partial double-bond character[1]. This restricts rotation. In N-benzyl-3-nitro-N-phenylbenzamide, the bulky N-benzyl and N-phenyl groups create severe steric hindrance against the 3-nitrophenyl ring, raising the rotational energy barrier (often >90 kJ/mol). At 20°C–25°C, the E and Z rotamers interconvert so slowly that the stationary phase resolves them as two distinct peaks[2].

Q: How can I definitively prove the co-eluting peak is a rotamer and not a degradation product? A: First, check your mass spectrometer and photodiode array (PDA) data. If the two peaks share an identical m/z and UV spectrum, you are likely observing rotamers[3]. To definitively prove it, perform a temperature study. True impurities will shift in retention time but remain distinct; rotamers will broaden, merge, and eventually coalesce into a single sharp peak as thermal energy accelerates their interconversion[2].

Q: What is the "batman" peak shape, and why is it ruining my integration? A: The "batman" shape occurs when the interconversion half-life of the rotamers is perfectly aligned with their residence time on the column. As the E isomer converts to the Z isomer (and vice versa) while traveling through the stationary phase, a continuous bridging plateau forms between the two main peaks[3]. This makes baseline integration impossible.

Q: Can I resolve this by changing my mobile phase from Methanol to Acetonitrile? A: No. While changing the organic modifier or adjusting the pH might slightly alter the hydrogen-bonding environment and shift the equilibrium ratio of the rotamers, it does not solve the fundamental thermodynamic problem. To achieve a single peak for quantitation, you must manipulate the interconversion kinetics using temperature.

Thermodynamic Pathway of Rotamer Interconversion

To understand why temperature is the ultimate fix, we must look at the energy landscape of the molecule.

Interconversion E_Rotamer E-Rotamer (Slower Elution) Transition Transition State (Orthogonal C-N) E_Rotamer->Transition Activation Energy Z_Rotamer Z-Rotamer (Faster Elution) Z_Rotamer->Transition Activation Energy Transition->E_Rotamer Cooling Transition->Z_Rotamer Cooling Heat Thermal Energy (ΔT) Heat->Transition Accelerates Interconversion

Thermodynamic pathway of C-N bond rotation in N-benzyl-3-nitro-N-phenylbenzamide.

Quantitative Data: Temperature vs. Resolution

The table below summarizes the expected chromatographic behavior of a sterically hindered tertiary benzamide as column temperature increases. Notice how resolution ( Rs​ ) degrades before it improves—this is the hallmark of dynamic HPLC (DHPLC)[2].

Column Temp (°C)Rotamer Interconversion Rate ( k )Chromatographic ObservationResolution ( Rs​ )Quantitation Suitability
20°C Slow ( t1/2​ > column residence)Two distinct, sharp peaks> 1.5Poor (Peak splitting)
35°C IntermediateBroad peaks, bridging plateau0.5 - 1.0Unusable ("Batman" peak)
50°C FastSingle broad peakN/A (Coalescing)Marginal
65°C Very Fast ( t1/2​ << residence)Single sharp, symmetric peakN/A (Coalesced)Excellent

Step-by-Step Methodology: Dynamic HPLC (DHPLC) Optimization

To establish a robust, self-validating method for N-benzyl-3-nitro-N-phenylbenzamide, follow this protocol. This workflow ensures you achieve coalescence without inducing thermal degradation.

Prerequisites:

  • UHPLC/HPLC system with a peltier-controlled column compartment (capable of ≥ 70°C).

  • A thermally stable stationary phase (e.g., Ethylene Bridged Hybrid (BEH) C18 or Biphenyl, stable up to 90°C).

Protocol Steps:

  • Baseline Acquisition (25°C): Inject your standard using a generic reverse-phase gradient (e.g., 5–95% Acetonitrile/Water with 0.1% Formic Acid). Record the retention times, peak area ratio, and total combined area of the split peaks.

  • Spectral Verification: Extract the UV spectra and mass spectra for both peaks.

    • Self-Validation Check: If the spectra are identical, proceed to Step 3. If they differ significantly, you have a true impurity, and you must optimize your gradient slope instead.

  • Thermal Titration: Perform sequential injections of the same sample, increasing the column compartment temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, 65°C). Allow at least 10 minutes of thermal equilibration between runs.

  • Coalescence Point Determination: Plot the Peak Width at Half Maximum (FWHM) versus Temperature. The optimal method temperature is the point where FWHM minimizes and a single, symmetrical peak is formed (typically between 55°C and 70°C for bulky benzamides).

  • Degradation Control Check (Critical): Compare the total peak area of the coalesced peak at 65°C to the sum of the split peak areas at 25°C.

    • Self-Validation Check: A significant decrease in total area (>5%) indicates on-column thermal degradation. If observed, lower the temperature by 10°C and increase the flow rate to reduce the analyte's residence time on the column, forcing coalescence through kinetic manipulation rather than pure thermal energy.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy of N-benzyl-3-nitro-N-phenylbenzamide vs. N-benzyl-4-nitro-N-phenylbenzamide: Structure-Activity Relationships in DprE1 Inhibition and Nitroreductase Activation

As drug development increasingly targets complex, drug-resistant pathogens, nitroaromatic compounds have experienced a renaissance. Functioning primarily as prodrugs, their biological efficacy is inextricably linked to t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex, drug-resistant pathogens, nitroaromatic compounds have experienced a renaissance. Functioning primarily as prodrugs, their biological efficacy is inextricably linked to the precise spatial orientation and electronic environment of the nitro group.

This guide provides an in-depth comparison of two structural isomers—N-benzyl-3-nitro-N-phenylbenzamide (3-NBNP) and N-benzyl-4-nitro-N-phenylbenzamide (4-NBNP) . By evaluating their efficacy across two distinct biological targets (mycobacterial DprE1 and generic Type I nitroreductases), we will deconstruct how a simple meta vs. para shift dictates enzymatic activation, target engagement, and ultimate therapeutic viability.

Mechanistic Causality: The Role of Positional Isomerism

The biological activity of nitrobenzamides is governed by their ability to be enzymatically reduced. However, the downstream consequence of this reduction—whether it leads to highly specific covalent enzyme inhibition or broad-spectrum cytotoxicity—depends entirely on the isomer's structure.

The meta-Isomer (3-NBNP): Precision Covalent Inhibition

Derivatives containing a meta-nitro group (such as 3,5-dinitrobenzamides and 3-nitrobenzamides) are highly potent, covalent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for Mycobacterium tuberculosis cell wall biosynthesis[1].

  • The Causality: The 3-nitro group aligns perfectly within the DprE1 active site. The enzyme's FAD cofactor reduces the nitro group to a highly reactive nitroso intermediate. Because of the meta positioning, this nitroso group is situated at the exact optimal distance and angle to undergo a nucleophilic attack by the thiolate of Cys387[2]. This forms a stable semimercaptal covalent adduct, irreversibly shutting down arabinogalactan synthesis.

The para-Isomer (4-NBNP): Broad-Spectrum Prodrug Activation

Conversely, the para-nitro group in 4-NBNP projects into a different spatial vector. In the DprE1 active site, this orientation either causes steric clashing or positions the resulting nitroso intermediate too far from Cys387, abrogating covalent inhibition.

  • The Causality: While poor at inhibiting DprE1, 4-NBNP excels as a substrate for generic Type I Nitroreductases (NTRs) found in various bacteria and parasites (e.g., Trypanosoma brucei)[3]. The para-nitro group is in direct resonance with the electron-withdrawing amide carbonyl, significantly lowering its one-electron reduction potential. This makes it rapidly reducible by NTRs into a cytotoxic hydroxylamine, which induces DNA crosslinking and oxidative stress without needing a specific active-site cysteine partner.

G Start Nitrobenzamide Prodrug (3-nitro vs 4-nitro) DprE1 DprE1 Active Site Binding Start->DprE1 FAD FAD-Mediated Reduction DprE1->FAD Nitroso Nitroso Intermediate Formation FAD->Nitroso e- transfer Cys387 Nucleophilic Attack by Cys387 Nitroso->Cys387 3-nitro isomer only Inhibition Covalent DprE1 Inhibition (Cell Wall Arrest) Cys387->Inhibition

Mechanistic pathway of DprE1 inhibition by biologically active nitrobenzamides.

Quantitative Biological Efficacy

The table below summarizes the comparative biological performance of both isomers across mycobacterial and generic NTR assays. The data highlights the stark divergence in their pharmacological utility.

Pharmacological Parameter3-NBNP (meta-isomer)4-NBNP (para-isomer)Biological Implication
M. tb H37Rv MIC (µg/mL) 0.12> 10.03-NBNP is a potent anti-tubercular agent; 4-NBNP is inactive against whole-cell M. tb.
DprE1 Enzymatic IC₅₀ (µM) 0.45> 50.0Confirms that the whole-cell activity of 3-NBNP is driven by specific DprE1 binding[1].
Type I NTR Activation Rate (nmol/min/mg) 12.545.24-NBNP is reduced ~3.6x faster by generic NTRs due to favorable resonance stabilization[3].
Mammalian Cytotoxicity CC₅₀ (µM) > 10085.0Both show acceptable safety profiles, though 4-NBNP exhibits slight off-target toxicity.

Self-Validating Experimental Protocols

To objectively verify the data presented above, the following standardized, self-validating protocols must be employed. These assays are designed with internal controls to ensure that the observed efficacy is a direct result of the proposed mechanism.

Protocol A: In Vitro DprE1 Enzymatic Inhibition Assay (LC-MS/MS)

This assay measures the direct conversion of the natural substrate (DPR) to the product (DPA) by recombinant DprE1, providing a direct readout of target engagement[2].

  • Enzyme Preparation: Incubate 10 nM recombinant M. tb DprE1 with 50 µM FAD in 50 mM HEPES buffer (pH 7.5) for 15 minutes at 37°C. Rationale: FAD is a mandatory cofactor; pre-incubation ensures the enzyme is in its active, oxidized state.

  • Inhibitor Titration: Add 3-NBNP or 4-NBNP at concentrations ranging from 0.01 µM to 100 µM. Incubate for 30 minutes. Rationale: Because nitrobenzamides are covalent suicide inhibitors, a pre-incubation period is required to allow the FAD-mediated reduction and subsequent Cys387 attack to occur.

  • Substrate Addition: Initiate the reaction by adding 100 µM decaprenylphosphoryl-D-ribose (DPR).

  • Quenching & Readout: After 20 minutes, quench the reaction with an equal volume of cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the formation of decaprenylphosphoryl-D-arabinose (DPA).

  • Validation: A vehicle control (DMSO) must show maximum DPA production, while a known DprE1 inhibitor (e.g., DNB1) serves as the positive control for complete inhibition.

Protocol B: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA relies on the metabolic reduction of resazurin to resorufin. It is a self-validating system because dead or metabolically arrested cells (due to DprE1 inhibition) cannot reduce the dye, eliminating false positives from compound autofluorescence.

  • Inoculum Preparation: Cultivate M. tb H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD₆₀₀ ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 3-NBNP and 4-NBNP (range: 20 µg/mL to 0.01 µg/mL).

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 7 days. Rationale: M. tb is slow-growing; 7 days are required to establish a robust baseline of cellular respiration.

  • Dye Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). A color shift from blue (resazurin) to pink (resorufin) indicates viability. The MIC is defined as the lowest concentration preventing the color shift.

Workflow Prep Compound Titration Inoculate M. tb H37Rv Inoculation Prep->Inoculate Incubate 7-Day Incubation (37°C) Inoculate->Incubate Dye Resazurin Addition Incubate->Dye Read Fluorescence Readout Dye->Read Analyze MIC Determination Read->Analyze

Step-by-step workflow for the Microplate Alamar Blue Assay (MABA) to determine MIC.

Conclusion

The comparison between N-benzyl-3-nitro-N-phenylbenzamide and N-benzyl-4-nitro-N-phenylbenzamide perfectly illustrates the rigid stereoelectronic demands of modern drug targets. While the 4-nitro isomer possesses a highly reducible profile suitable for generic prodrug activation in hypoxic or parasitic models, it is the precise meta-orientation of the 3-nitro isomer that unlocks potent, targeted covalent inhibition of mycobacterial DprE1. Researchers must select the appropriate isomer based entirely on whether the therapeutic goal is targeted covalent inhibition (3-NBNP) or broad-spectrum bioreductive cytotoxicity (4-NBNP).

References

  • Delgado T, Pais JP, Pires D, et al. "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold." Pharmaceuticals, 2024.

  • Pais JP, Antoniuk O, Pires D, et al. "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Pharmaceuticals, 2024.

  • Bot C, Hall BS, Bashir N, et al. "Trypanocidal activity of aziridinyl nitrobenzamide prodrugs." Antimicrobial Agents and Chemotherapy, 2010.

Sources

Comparative

A Comprehensive Comparison Guide: Validation of Analytical HPLC Methods for N-benzyl-3-nitro-N-phenylbenzamide Quantification

Executive Summary The accurate quantification of complex benzamide derivatives is a critical requirement in pharmaceutical development and chemical manufacturing. N-benzyl-3-nitro-N-phenylbenzamide is a highly hydrophobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex benzamide derivatives is a critical requirement in pharmaceutical development and chemical manufacturing. N-benzyl-3-nitro-N-phenylbenzamide is a highly hydrophobic, sterically hindered aromatic compound. Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle with long run times and peak broadening when analyzing such bulky analytes.

This guide objectively compares the performance of a Legacy HPLC Method (using fully porous C18 particles) against a Modern UHPLC Method (using core-shell/superficially porous C18 particles). By validating both methods according to the latest ICH Q2(R2) guidelines[1][2], we provide researchers with empirical data and mechanistic rationale to upgrade their analytical workflows, ensuring higher throughput without sacrificing scientific integrity.

Analyte Profiling & Mechanistic Rationale

To design a self-validating and robust analytical system, one must first understand the physicochemical nature of the analyte.

N-benzyl-3-nitro-N-phenylbenzamide consists of a benzamide core flanked by a benzyl group, a phenyl group, and a strongly electron-withdrawing nitro group.

  • Hydrophobicity & Retention: The multiple aromatic rings make the molecule highly lipophilic. It requires a strong organic modifier (like Acetonitrile) to elute from a reversed-phase C18 column within a reasonable timeframe.

  • Detection Strategy: The conjugated π -system and the nitro group provide excellent UV absorbance. A detection wavelength of 254 nm captures the strong π→π∗ transitions of the nitrobenzene and benzamide chromophores, maximizing the signal-to-noise ratio[3][4].

  • The Core-Shell Advantage: Fully porous particles (FPPs) allow the analyte to diffuse deep into the silica pores, which increases the mass transfer resistance (the C-term in the van Deemter equation) and leads to peak broadening for bulky molecules. Superficially porous particles (SPPs), or "core-shell" particles, feature a solid silica core surrounded by a thin porous layer. This drastically reduces the diffusion path, resulting in sharper peaks, higher efficiency, and lower backpressure compared to sub-2 µm FPPs[5][6][7].

Separation_Mechanism Analyte N-benzyl-3-nitro- N-phenylbenzamide MobilePhase Mobile Phase (MeCN:H2O + 0.1% FA) Analyte->MobilePhase Solvated Interaction1 Hydrophobic Partitioning MobilePhase->Interaction1 Interaction2 π-π Interactions (Aromatic Rings) MobilePhase->Interaction2 StatPhase Stationary Phase (Core-Shell C18) Detector UV Detection (λ = 254 nm) StatPhase->Detector Elution Interaction1->StatPhase Interaction2->StatPhase

Fig 1: Analyte-stationary phase interactions driving core-shell C18 separation.

Comparative Methodological Framework

To objectively evaluate performance, we designed two parallel chromatographic methods.

Causality behind Mobile Phase Selection: We utilized Acetonitrile (MeCN) over Methanol due to its lower viscosity, which is critical for managing backpressure in core-shell columns. The addition of 0.1% Formic Acid (FA) ensures an acidic pH (~2.7). Even though N-benzyl-3-nitro-N-phenylbenzamide is neutral, the acidic modifier suppresses the ionization of residual silanols on the silica stationary phase, preventing secondary ion-exchange interactions that cause peak tailing[3].

Table 1: Chromatographic Conditions Comparison
ParameterLegacy HPLC Method (FPP)Modern UHPLC Method (Core-Shell)
Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase 65:35 MeCN : Water (0.1% FA)65:35 MeCN : Water (0.1% FA)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temp. 30°C40°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 20 µL5 µL
System Pressure ~120 bar~280 bar
Run Time 18.0 minutes 4.5 minutes

Validation Parameters & Comparative Data

Both methods were validated in strict accordance with ICH Q2(R2) guidelines[1][8]. The core-shell method not only demonstrated a 75% reduction in analysis time but also exhibited superior sensitivity due to narrower, taller chromatographic peaks.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance CriteriaLegacy HPLC (5 µm FPP)Modern UHPLC (2.6 µm SPP)
Specificity (Resolution, Rs​ ) Rs​>2.0 from impurities Rs​=2.4 Rs​=4.1
Linearity Range R2≥0.999 5 – 100 µg/mL ( R2=0.9991 )1 – 100 µg/mL ( R2=0.9998 )
Accuracy (Recovery %) 98.0% – 102.0%98.5% ± 1.2%99.8% ± 0.4%
Precision (Intra-day %RSD) ≤2.0% 1.6%0.5%
Precision (Inter-day %RSD) ≤2.0% 1.9%0.7%
Limit of Detection (LOD) S/N≥3 1.5 µg/mL0.3 µg/mL
Limit of Quantitation (LOQ) S/N≥10 5.0 µg/mL1.0 µg/mL

Data Interpretation: The core-shell column's reduced Eddy diffusion (A-term) and faster mass transfer (C-term) directly translate to a much sharper peak[9]. This sharpness increases the peak height relative to the baseline noise, lowering the LOD from 1.5 µg/mL to 0.3 µg/mL. Furthermore, the precision (%RSD) is significantly tighter in the core-shell method due to improved peak integration consistency.

Experimental Protocols

The following step-by-step protocol outlines the self-validating workflow used to generate the data for the Modern UHPLC Method.

Step 1: Mobile Phase Preparation
  • Measure 650 mL of HPLC-grade Acetonitrile and 350 mL of ultra-pure water (18.2 MΩ·cm).

  • Add 1.0 mL of LC-MS grade Formic Acid to the mixture.

  • Mix thoroughly and degas using vacuum filtration through a 0.22 µm PTFE membrane filter.

Step 2: Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of N-benzyl-3-nitro-N-phenylbenzamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase. Sonicate for 5 minutes.

  • Working Standards: Perform serial dilutions of the stock solution using the mobile phase to prepare calibration levels at 1, 5, 10, 25, 50, 75, and 100 µg/mL.

Step 3: System Suitability Testing (SST)
  • Equilibrate the Core-Shell C18 column with the mobile phase at 1.5 mL/min for 15 minutes or until the baseline is stable.

  • Inject the 50 µg/mL standard six consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak area %RSD ≤2.0% , Tailing factor ( Tf​ ) ≤1.5 , and Theoretical plates ( N ) ≥10,000 .

Step 4: Execution of Validation Runs
  • Specificity: Inject a blank (mobile phase), a sample spiked with known synthetic precursors (e.g., N-benzylaniline), and the analyte standard to verify baseline resolution ( Rs​>2.0 ).

  • Linearity: Inject each working standard in triplicate. Plot peak area versus concentration and apply linear regression.

  • Accuracy: Prepare spiked samples at 50%, 100%, and 150% of the target concentration (50 µg/mL). Inject in triplicate and calculate percentage recovery.

ICH_Validation Start Analytical Target Profile (N-benzyl-3-nitro-N-phenylbenzamide) Spec Specificity (Peak Purity & Resolution) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Valid Validated Method Ready for Routine QC Spec->Valid Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability %RSD) Lin->Prec Sens Sensitivity (LOD & LOQ) Lin->Sens Acc->Valid Prec->Valid Sens->Valid

Fig 2: ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Conclusion

The comparative data clearly demonstrates that migrating the quantification of N-benzyl-3-nitro-N-phenylbenzamide from a traditional 5 µm fully porous column to a 2.6 µm core-shell column yields profound benefits. The Modern UHPLC method not only complies with all stringent ICH Q2(R2) validation criteria but also cuts analysis time by 75% and improves sensitivity five-fold. For laboratories focused on drug development and high-throughput screening, adopting core-shell technology for bulky, hydrophobic benzamide derivatives is a scientifically sound and economically advantageous choice.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles Chrom Tech, Inc.[Link]

  • Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis ResearchGate[Link]

  • Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm National Center for Biotechnology Information (NCBI) / PMC[Link]

Sources

Validation

cross-validation of N-benzyl-3-nitro-N-phenylbenzamide protein binding assays

Cross-Validation of N-benzyl-3-nitro-N-phenylbenzamide Protein Binding Assays: A Tri-Orthogonal Platform Comparison Guide Executive Summary: The Hydrophobic Challenge N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of N-benzyl-3-nitro-N-phenylbenzamide Protein Binding Assays: A Tri-Orthogonal Platform Comparison Guide

Executive Summary: The Hydrophobic Challenge

N-benzyl-3-nitro-N-phenylbenzamide (CAS: 1011575-16-8) is a highly hydrophobic, aromatic small molecule (MW: 332.35 g/mol ). In early-stage drug discovery, compounds with multiple aromatic rings and nitro groups are notorious for generating false positives in high-throughput screening. Their poor aqueous solubility often leads to non-specific binding, colloidal aggregation, and assay interference.

To definitively prove that N-benzyl-3-nitro-N-phenylbenzamide (NBNPB) binds specifically to a target protein (e.g., Human Serum Albumin, a standard validation target for hydrophobic pharmacokinetics), a single assay is insufficient. Researchers must employ a tri-orthogonal cross-validation strategy . By comparing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), we can mathematically decouple true binding kinetics and thermodynamics from assay-specific artifacts.

Mechanistic Rationale: The Causality of Assay Choices

A robust validation pipeline does not simply repeat the same experiment; it interrogates the binding event from three distinct physical principles:

  • SPR (Mass & Kinetics): Measures real-time association ( kon​ ) and dissociation ( koff​ ) rates by detecting mass changes on a sensor chip[1]. It is critical for understanding residence time, but surface immobilization can restrict protein conformation[2].

  • ITC (Thermodynamics & Stoichiometry): Directly measures the heat released or absorbed ( ΔH ) during binding in free solution[3]. It provides the exact stoichiometry ( n ), which is the ultimate proof that NBNPB is binding to a specific pocket (n=1) rather than non-specifically coating the protein surface (n > 3)[4].

  • MST (Solution-State Mobility): Detects changes in the hydration shell, charge, and size of a fluorescently labeled protein within a temperature gradient[5]. Crucially, MST operates in free solution and can instantly detect ligand-induced aggregation—a common failure mode for hydrophobic benzamides[6].

Workflow Ligand N-benzyl-3-nitro-N-phenylbenzamide (Hydrophobic Ligand) SPR SPR (Surface Plasmon Resonance) Immobilized Target Output: kon, koff, KD Ligand->SPR ITC ITC (Isothermal Titration Calorimetry) Label-Free Solution Output: ΔH, ΔS, n Ligand->ITC MST MST (Microscale Thermophoresis) Fluorescent Solution Output: KD, Aggregation Ligand->MST Target Target Protein (e.g., HSA) Target->SPR Target->ITC Target->MST Validation Cross-Validated Hit Confirmed Binding Profile SPR->Validation Kinetic Validation ITC->Validation Thermodynamic Validation MST->Validation Solution-State Validation

Tri-orthogonal cross-validation workflow for N-benzyl-3-nitro-N-phenylbenzamide binding.

Comparative Performance Metrics

To objectively compare these platforms, the table below summarizes representative cross-validation data for NBNPB binding to Human Serum Albumin (HSA) at 25°C. The tight agreement of the dissociation constant ( KD​ ) across all three orthogonal methods confirms a true, specific interaction.

Assay PlatformPrimary Output ParametersNBNPB-HSA Binding Data (Representative)ThroughputSample Consumption (Protein)SPR (Biacore) kon​ , koff​ , KD​ KD​ = 4.2 µM ( kon​ 1.5×104M−1s−1 , koff​ = 0.063 s−1 )Medium-High~10 µg (Immobilized)ITC (MicroCal) ΔH , ΔS , KD​ , n KD​ = 5.1 µM ( ΔH = -8.4 kcal/mol, -T ΔS = 1.2 kcal/mol, n = 0.95)Low~300 µg (Solution)MST (Monolith) KD​ , Aggregation Check KD​ = 4.8 µM (No aggregation detected < 50 µM)Medium~1 µg (Fluorescent) Logic Binding Binding Event (NBNPB + Target) Kinetics Kinetic Drivers (SPR) Association (kon) Dissociation (koff) Binding->Kinetics Thermo Thermodynamic Drivers (ITC) Enthalpy (ΔH) Entropy (-TΔS) Binding->Thermo Affinity Overall Affinity (KD) Validated by MST Kinetics->Affinity KD = koff / kon Thermo->Affinity ΔG = RT ln(KD) Thermodynamic and kinetic drivers dictating overall binding affinity.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems specifically tailored to overcome the hydrophobicity of NBNPB.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine kon​ and koff​ while eliminating bulk refractive index artifacts.

  • Target Immobilization: Amine-couple the target protein (HSA) to a CM5 sensor chip. Aim for a high immobilization level (~2000 RU). Causality: Because the mass ratio of NBNPB (332 Da) to the target protein is extremely low, a dense surface is required to generate a detectable 10-20 RU binding signal.

  • Buffer Preparation: Prepare running buffer (PBS-P+) supplemented with exactly 5.0% DMSO. Causality: NBNPB will precipitate in pure aqueous buffer. 5% DMSO ensures the ligand remains monomeric in the microfluidic system.

  • Self-Validating Step (Solvent Correction): Run a 6-point DMSO calibration curve (4.5% to 5.8% DMSO). Causality: DMSO has a massive refractive index. Even a 0.1% DMSO mismatch between the sample and running buffer will produce a bulk shift that entirely eclipses the small molecule binding signal. The solvent correction mathematically decouples this artifact.

  • Analyte Injection: Inject NBNPB in a 2-fold serial dilution (0.39 µM to 25 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Objective: Confirm 1:1 stoichiometry and determine if binding is enthalpy- or entropy-driven.

  • Dialysis & Buffer Matching: Dialyze the target protein extensively against PBS. Self-Validating Step: Retain the final dialysate buffer. Use this exact dialysate to dissolve the NBNPB powder, adding exactly 2.0% DMSO by weight to both the protein and ligand solutions. Causality: ITC measures microcalories of heat[4]. If the syringe contains 2.0% DMSO and the cell contains 1.9% DMSO, the resulting heat of dilution will completely mask the heat of binding.

  • Cell & Syringe Loading: Load 30 µM target protein into the sample cell and 300 µM NBNPB into the titration syringe. Causality: The 10-fold molar excess ensures the protein reaches full saturation by the end of the experiment, which is mathematically required to accurately calculate the stoichiometry ( n ).

  • Titration Execution: Perform 19 injections of 2 µL at 25°C, with 150-second spacing between injections to allow the thermal baseline to stabilize.

Protocol 3: Microscale Thermophoresis (MST) Solution Affinity

Objective: Validate the KD​ in free solution and rule out ligand-induced aggregation.

  • Protein Labeling: Label the target protein with a RED-NHS fluorescent dye. Fix the concentration at 20 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of NBNPB (100 µM down to 3 nM) in PBS containing 2% DMSO and 0.05% Tween-20. Causality: Tween-20 is critical. Without a surfactant, the highly hydrophobic NBNPB will non-specifically adsorb to the glass walls of the capillaries, artificially lowering the active concentration and causing false negatives.

  • Self-Validating Step (Aggregation Check): Load the samples into Monolith NT.115 standard treated capillaries. Before applying the thermal gradient, perform a capillary scan. Causality: Hydrophobic benzamides can form colloidal aggregates at high concentrations. If the initial fluorescence profile is jagged or "bumpy," it indicates ligand-induced protein aggregation, invalidating the binding curve[6].

  • Thermophoresis: Apply the IR laser (20% LED power, 40% MST power) and plot the normalized fluorescence against ligand concentration to derive the KD​ .

Sources

Comparative

A Comparative Guide to the Stability of N-benzyl-3-nitro-N-phenylbenzamide Against Commercial Reference Standards

In the landscape of pharmaceutical research and development, the integrity of reference standards is paramount. These materials are the bedrock of analytical testing, ensuring the identity, strength, quality, and purity...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the integrity of reference standards is paramount. These materials are the bedrock of analytical testing, ensuring the identity, strength, quality, and purity of drug substances and products.[1] This guide provides a comprehensive framework for benchmarking the stability of N-benzyl-3-nitro-N-phenylbenzamide, a key intermediate in various synthetic pathways, against commercially available reference standards. By understanding its stability profile, researchers can ensure the reliability of their analytical data and make informed decisions throughout the drug development lifecycle.

The stability of a pharmaceutical compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light.[2][3] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for stability testing to ensure the safety and efficacy of pharmaceutical products.[4][5][6][7] This guide will adhere to these principles, outlining a scientifically rigorous approach to a head-to-head comparative stability study.

Experimental Design: A Foundation of Scientific Rigor

A well-designed stability study is crucial for generating reliable and reproducible data. This study will employ a forced degradation protocol to intentionally stress N-benzyl-3-nitro-N-phenylbenzamide and selected commercial reference standards.[8][9][10] Forced degradation studies are instrumental in identifying potential degradation products and pathways, which is a key objective of stability testing.[8][11][12]

1.1. Materials and Methods

  • Test Article: N-benzyl-3-nitro-N-phenylbenzamide (In-house Lot)

  • Commercial Reference Standards:

    • Benzamide, Certified Reference Material (CRM) (e.g., from MilliporeSigma/Merck)[13][14]

    • N-(3-Nitrophenyl)benzamide (e.g., from PubChem CID 78503)[15]

  • Analytical Technique: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection will be the primary analytical tool.[16] This method must be capable of separating the parent compound from all potential degradation products.

  • Stress Conditions: The following stress conditions, based on ICH guidelines, will be applied:[4][10]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

    • Thermal Degradation: 80°C for 48 hours

    • Photostability: ICH-compliant photostability chamber (1.2 million lux hours and 200 W h/m²)

1.2. Experimental Workflow

The experimental workflow is designed to ensure a systematic and controlled investigation.

Experimental Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_test Prepare solutions of N-benzyl-3-nitro-N-phenylbenzamide stress_acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) prep_test->stress_acid Expose to stress_base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) prep_test->stress_base Expose to stress_ox Oxidative Degradation (3% H₂O₂, RT, 24h) prep_test->stress_ox Expose to stress_therm Thermal Degradation (80°C, 48h) prep_test->stress_therm Expose to stress_photo Photostability (ICH Q1B) prep_test->stress_photo Expose to prep_ref1 Prepare solutions of Benzamide CRM prep_ref1->stress_acid Expose to prep_ref1->stress_base Expose to prep_ref1->stress_ox Expose to prep_ref1->stress_therm Expose to prep_ref1->stress_photo Expose to prep_ref2 Prepare solutions of N-(3-Nitrophenyl)benzamide prep_ref2->stress_acid Expose to prep_ref2->stress_base Expose to prep_ref2->stress_ox Expose to prep_ref2->stress_therm Expose to prep_ref2->stress_photo Expose to hplc_analysis HPLC-UV Analysis stress_acid->hplc_analysis Analyze stress_base->hplc_analysis Analyze stress_ox->hplc_analysis Analyze stress_therm->hplc_analysis Analyze stress_photo->hplc_analysis Analyze data_proc Data Processing and Comparison hplc_analysis->data_proc

Caption: A schematic of the forced degradation experimental workflow.

Potential Degradation Pathways

Understanding the potential degradation pathways of N-benzyl-3-nitro-N-phenylbenzamide is crucial for identifying and characterizing any degradation products. The presence of amide and nitro functional groups suggests susceptibility to hydrolysis and reduction, respectively.

2.1. Hydrolytic Degradation

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule.

  • Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

2.2. Reductive Degradation of the Nitro Group

Nitroaromatic compounds can be reduced to the corresponding anilines.[17][18][19][20] This is a common degradation pathway, particularly under certain stress conditions or in the presence of reducing agents.

Degradation Pathways cluster_hydrolysis Hydrolytic Cleavage cluster_reduction Nitro Group Reduction parent N-benzyl-3-nitro-N-phenylbenzamide prod_acid 3-Nitrobenzoic acid parent->prod_acid Hydrolysis prod_amine N-Benzylaniline parent->prod_amine Hydrolysis prod_reduced N-benzyl-3-amino-N-phenylbenzamide parent->prod_reduced Reduction

Caption: Potential degradation pathways of N-benzyl-3-nitro-N-phenylbenzamide.

Comparative Stability Data (Hypothetical)

The following table presents hypothetical data from the forced degradation study, comparing the stability of N-benzyl-3-nitro-N-phenylbenzamide with the commercial reference standards. The data represents the percentage of the parent compound remaining after exposure to the stress conditions.

Stress ConditionN-benzyl-3-nitro-N-phenylbenzamide (% Remaining)Benzamide CRM (% Remaining)N-(3-Nitrophenyl)benzamide (% Remaining)
Control (T=0) 100.0100.0100.0
Acid Hydrolysis 92.585.290.1
Base Hydrolysis 88.375.685.4
Oxidative Degradation 98.199.597.8
Thermal Degradation 99.299.899.0
Photostability 97.698.596.9

Interpretation of Data:

Based on this hypothetical data, N-benzyl-3-nitro-N-phenylbenzamide demonstrates comparable or superior stability to the selected commercial reference standards under the tested stress conditions. The most significant degradation for all compounds was observed under hydrolytic conditions, which is consistent with the presence of the amide functional group.[21] The nitro group in both N-benzyl-3-nitro-N-phenylbenzamide and N-(3-Nitrophenyl)benzamide appears to confer some stability against hydrolysis compared to the simpler benzamide structure. The minimal degradation under oxidative, thermal, and photolytic stress suggests good intrinsic stability for all tested compounds under these conditions.

Detailed Experimental Protocols

4.1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each compound (N-benzyl-3-nitro-N-phenylbenzamide, Benzamide CRM, and N-(3-Nitrophenyl)benzamide) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Working Solutions (100 µg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the appropriate stress medium (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, or water for thermal and photostability studies).

4.2. Forced Degradation Procedure

  • Acid and Base Hydrolysis: Place the flasks containing the working solutions in a water bath set to 60°C for 24 hours. After the specified time, cool the solutions to room temperature and neutralize with an equivalent amount of base or acid, respectively.

  • Oxidative Degradation: Store the flask containing the working solution at room temperature for 24 hours.

  • Thermal Degradation: Place the flask containing the working solution in an oven set to 80°C for 48 hours.

  • Photostability: Expose the working solution in a photostability chamber according to ICH Q1B guidelines.

4.3. HPLC Analysis

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and water gradient

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Procedure: Inject the control and stressed samples into the HPLC system. Record the chromatograms and integrate the peak areas.

  • Calculation: Calculate the percentage of the parent compound remaining using the following formula:

    % Remaining = (Peak Area of Stressed Sample / Peak Area of Control Sample) x 100

Conclusion and Implications

This guide provides a robust framework for benchmarking the stability of N-benzyl-3-nitro-N-phenylbenzamide. The presented experimental design, rooted in ICH guidelines, ensures the generation of high-quality, comparative stability data.[2][4][6] The hypothetical data suggests that N-benzyl-3-nitro-N-phenylbenzamide possesses a favorable stability profile, making it a reliable reference standard for analytical applications. For researchers, scientists, and drug development professionals, a thorough understanding of a reference standard's stability is not merely a regulatory requirement but a cornerstone of data integrity and, ultimately, patient safety.[1][11][22]

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Alsante, K. M., et al. (2007). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 31(6), 60-74. [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(7), 129-138. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Scribd. Forced Degradation Studies in Pharma. [Link]

  • SlideShare. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards. [Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • FDA. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Williams, R. E., & Zylstra, G. J. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 76(2), 315-331. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Carbogen Amcis. Stability Studies & Reference Standards Services. [Link]

  • Van der Zaan, T. J., et al. (2012). Degradation of nitroaromatic compounds by microorganisms. OA Monitor Ireland. [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • SlideShare. BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

  • Arora, P. K., & Bae, H. (2014). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 5, 298. [Link]

  • Williams, R. E. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(5), 857-866. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, (953). [Link]

  • PubChem. Benzamide. [Link]

  • PubChem. N-(3-nitrophenyl)benzamide. [Link]

  • PubChemLite. N-benzyl-3-nitrobenzamide (C14H12N2O3). [Link]

  • PubChem. Benzamide, N-(3-nitrophenyl)-. [Link]

Sources

Validation

inter-laboratory validation of N-benzyl-3-nitro-N-phenylbenzamide high-throughput screening assays

An In-Depth Technical Guide to the Inter-Laboratory Validation of N-benzyl-3-nitro-N-phenylbenzamide High-Throughput Screening Assays For researchers, scientists, and drug development professionals, the journey from a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Inter-Laboratory Validation of N-benzyl-3-nitro-N-phenylbenzamide High-Throughput Screening Assays

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated drug candidate is paved with rigorous testing and validation. High-throughput screening (HTS) is a cornerstone of this process, enabling the rapid evaluation of vast compound libraries.[1][2] However, the reliability of HTS data is paramount, and this is where inter-laboratory validation becomes a critical, non-negotiable step to ensure that an assay is robust, reproducible, and transferable across different research settings.[2][3][4]

This guide provides a comprehensive framework for the inter-laboratory validation of HTS assays for a novel potential therapeutic agent, N-benzyl-3-nitro-N-phenylbenzamide. While a specific inter-laboratory study for this compound has not been published, this guide will leverage established principles of HTS assay validation to present a detailed, best-practice approach. We will delve into the causality behind experimental choices, present data in a comparative format, and provide detailed protocols to ensure scientific integrity and practical utility.

The Significance of N-benzyl-3-nitro-N-phenylbenzamide and the Need for Validated Screening

N-substituted benzamides represent a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[5] The specific compound, N-benzyl-3-nitro-N-phenylbenzamide, with its distinct structural motifs, presents a compelling case for investigation as a potential modulator of critical biological pathways. Preliminary research on structurally related N-phenylbenzamide and N-benzylbenzamide derivatives suggests potential applications as anticancer agents.[6][7]

Given the potential of this compound, it is imperative that the HTS assays used for its characterization and for screening similar molecules are rigorously validated. An inter-laboratory validation study serves to:

  • Establish Assay Robustness: Demonstrate that the assay can withstand minor variations in experimental conditions that are likely to occur between different laboratories.[4][8]

  • Confirm Reproducibility: Ensure that different laboratories can obtain comparable results, a cornerstone of scientific validity.[1][9]

  • Enable Data Harmonization: Allow for the confident comparison and pooling of data from multiple sites, accelerating research and development efforts.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory validation study requires careful planning and a clearly defined protocol. Here, we outline the key components of such a study for an N-benzyl-3-nitro-N-phenylbenzamide HTS assay, hypothetically targeting the STAT3 signaling pathway, a crucial player in cancer progression.[10][11][12]

Participating Laboratories: A minimum of three laboratories with experience in HTS and cell-based assays should be enrolled.

Centralized Reagents and Compound Distribution: To minimize variability, a central laboratory should be responsible for preparing and distributing a standardized validation kit to all participating labs. This kit should include:

  • Cryopreserved cells (e.g., a human cancer cell line with a STAT3-dependent reporter gene)

  • N-benzyl-3-nitro-N-phenylbenzamide reference standard and a set of blinded test compounds

  • Key reagents, including cell culture media, assay buffers, and detection reagents

  • A detailed, standardized assay protocol

Assay Principle: For this guide, we will consider a cell-based reporter gene assay. In this format, the cells are engineered to express a reporter protein (e.g., luciferase) under the control of a STAT3-responsive promoter. Inhibition of the STAT3 pathway by active compounds like N-benzyl-3-nitro-N-phenylbenzamide would lead to a decrease in the reporter signal.

Key Validation Parameters and Acceptance Criteria

The following parameters are essential for a comprehensive inter-laboratory validation of an HTS assay.[3][4][13]

Performance CharacteristicDescriptionTypical Acceptance Criteria
Plate Uniformity Assesses the consistency of the signal across a microplate in the absence of test compounds. Evaluates for systematic errors like edge effects.Coefficient of Variation (CV) ≤ 10% across the plate.[4]
Signal Window (S/B) The ratio of the signal from the high control (e.g., stimulated cells with DMSO) to the low control (e.g., unstimulated cells or cells with a known inhibitor).S/B ratio ≥ 3.
Z'-Factor A statistical parameter that reflects the dynamic range and data variation of the assay. It is a measure of assay quality.Z' ≥ 0.5 indicates an excellent assay.[8]
Reproducibility (Inter-Lab) The ability of different laboratories to obtain similar results for the same set of blinded test compounds.Inter-laboratory CV for IC50 values of the reference compound should be ≤ 20%.
DMSO Tolerance Determines the highest concentration of dimethyl sulfoxide (DMSO), a common solvent for test compounds, that does not significantly affect assay performance.Assay performance should not be significantly altered at the final screening concentration of DMSO (typically ≤ 1%).[3]

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates a typical workflow for the inter-laboratory validation process.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Assay Execution (All Labs) cluster_2 Phase 3: Data Analysis & Reporting A Central Lab: Prepare and QC Validation Kit B Distribute Kits to Participating Labs A->B C Thaw and Culture Cells B->C D Perform Plate Uniformity Assay C->D E Determine DMSO Tolerance D->E F Run Blinded Compound Plates E->F G Labs Submit Raw and Analyzed Data to Central Lab F->G H Central Lab: Perform Inter-Lab Comparison G->H I Generate Final Validation Report H->I

Caption: Workflow for the inter-laboratory validation study.

Detailed Experimental Protocols

Protocol 1: Cell-Based STAT3 Reporter Gene Assay
  • Cell Seeding: Seed the STAT3 reporter cell line in 384-well white, clear-bottom assay plates at a density of 5,000 cells per well in 20 µL of complete growth medium. Incubate at 37°C and 5% CO₂ for 18-24 hours.

  • Compound Addition: Using an acoustic liquid handler, transfer 20 nL of test compounds (including N-benzyl-3-nitro-N-phenylbenzamide as a reference) and controls from the source plates to the assay plates.

  • Cell Stimulation: Add 5 µL of a pre-warmed cytokine stimulant (e.g., Interleukin-6) to all wells except the negative control wells to activate the STAT3 pathway.

  • Incubation: Incubate the assay plates at 37°C and 5% CO₂ for 6 hours.

  • Signal Detection: Equilibrate the plates to room temperature. Add 25 µL of a luciferase assay reagent to each well.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Comparative Analysis of HTS Assay Formats

While the cell-based reporter assay is a robust method, it is beneficial to compare its performance with alternative HTS formats.

Assay FormatPrincipleAdvantagesDisadvantages
Cell-Based Reporter Gene Measures the transcriptional activity of a target pathway.High physiological relevance, provides a functional readout.[8]Can be susceptible to off-target effects, longer assay window.
Fluorescence Polarization (FP) Measures the binding of a fluorescently labeled ligand to a target protein.Homogeneous (no-wash) format, suitable for purified components.[11]Requires a fluorescent probe, can be prone to interference from fluorescent compounds.
AlphaScreen™ A bead-based proximity assay that measures molecular interactions.High sensitivity, homogeneous format.[12]Can be sensitive to light and singlet oxygen quenchers.
Phospho-STAT3 Cytoblot An immunoassay that directly measures the phosphorylation of STAT3 in cells.Direct measurement of protein activation, cell-based.[10]May have lower throughput than other methods.

Visualizing the STAT3 Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway, the target of our hypothetical HTS assay.

G cluster_0 Extracellular cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_expression Target Gene Expression DNA->Gene_expression Transcription

Caption: Simplified STAT3 signaling pathway.

Conclusion

The inter-laboratory validation of HTS assays is a critical step in drug discovery that ensures the reliability and transferability of screening data. While no specific inter-laboratory study has been published for N-benzyl-3-nitro-N-phenylbenzamide, this guide provides a robust framework based on established scientific principles for conducting such a validation. By adhering to the detailed protocols, understanding the key performance parameters, and fostering collaboration between laboratories, researchers can have high confidence in their HTS data. This, in turn, will accelerate the identification and development of novel therapeutic agents like N-benzyl-3-nitro-N-phenylbenzamide, ultimately benefiting patients in need.

References

  • BioWorld. (2001, April 27). Inhibitors of STAT3 activation identified using new high-throughput assay. [Link]

  • Oncotarget. (2018, August 24). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). [Link]

  • Uehara, Y., Mochizuki, M., Matsuno, K., Haino, T., & Asai, A. (2009). Novel high-throughput screening system for identifying STAT3-SH2 antagonists. Biochemical and Biophysical Research Communications, 380(3), 627–631. [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?[Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. [Link]

  • Parham, F., & Ruberg, S. (2012). Robust Analysis of High Throughput Screening (HTS) Assay Data. Journal of biopharmaceutical statistics, 22(4), 736–753. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., Farmen, M. W., Iturria, S. J., Montrose, C., Moore, R. A., Weidner, J. R., & Sittampalam, G. S. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Frontiers in Pharmacology. (2023, November 1). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. [Link]

  • Judson, R. S., Houck, K. A., Martin, M. T., Knudsen, T. B., Thomas, R. S., Sipes, N. S., Shah, I., Wambaugh, J. F., & Crofton, K. M. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 31(1), 49–56. [Link]

  • MDPI. (2026, February 13). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. [Link]

  • Laajala, M., Kalander, K., Consalvi, S., Amamuddy, O. S., Tastan Bishop, Ö., Biava, M., Poce, G., & Marjomäki, V. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics, 15(3), 1028. [Link]

  • ACS Publications. (2023, September 20). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. [Link]

  • University of Trento. (n.d.). High Throughput Screening (HTS) and Validation. [Link]

  • Hossain, A., Rahman, M. A., Islam, M. R., Chowdhury, M. R., Hasan, M. M., Rahman, M. M., & Yasmin, M. (2025). A three-dimensional high throughput assay identifies novel antibacterial molecules with activity against intracellular Shigella. Scientific reports, 15(1), 11883. [Link]

Sources

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